5-Iodo-4-methylpyrimidin-2-amine
Description
BenchChem offers high-quality 5-Iodo-4-methylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-4-methylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-4-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQWMOIUBXMRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Critical Role of Solubility in Advancing 5-Iodo-4-methylpyrimidin-2-amine in Research and Development
An In-depth Technical Guide to the Solubility of 5-Iodo-4-methylpyrimidin-2-amine in DMSO and Water
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
5-Iodo-4-methylpyrimidin-2-amine is a substituted aminopyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The journey from a promising lead compound to a viable clinical candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone that dictates a compound's utility in both in vitro and in vivo settings. Low aqueous solubility can lead to unreliable results in biological assays, underestimated toxicity, and poor bioavailability, ultimately hindering the development of a potentially valuable therapeutic agent.[1][2]
This technical guide provides a comprehensive overview of the solubility of 5-Iodo-4-methylpyrimidin-2-amine in two of the most critical solvents in drug discovery: dimethyl sulfoxide (DMSO), the universal solvent for compound storage and initial testing, and water, the biological medium. As a Senior Application Scientist, this guide moves beyond mere data presentation to offer a deeper understanding of the underlying principles and provides detailed, field-proven protocols for the accurate determination of both kinetic and thermodynamic solubility.
Predicting Solubility: A Structural Analysis of 5-Iodo-4-methylpyrimidin-2-amine
While specific, publicly available quantitative solubility data for 5-Iodo-4-methylpyrimidin-2-amine is limited, an analysis of its structure allows for informed predictions of its general solubility behavior.
-
The Aminopyrimidine Core: The pyrimidine ring is a nitrogen-containing heterocycle. The presence of the 2-amino group is particularly significant. Amines are basic and can be protonated in acidic to neutral aqueous solutions.[3] This ionization to a salt form dramatically increases water solubility.[3] Conversely, in more basic solutions, the neutral form will dominate, likely leading to lower aqueous solubility. The nitrogen atoms in the pyrimidine ring and the amino group can also act as hydrogen bond acceptors and donors, respectively, which can promote solubility in protic solvents like water.[4]
-
The Iodo and Methyl Substituents: The iodine atom is large and hydrophobic, which is expected to decrease aqueous solubility. The methyl group is also a small, nonpolar substituent that will contribute to the overall lipophilicity of the molecule.
Based on these features, 5-Iodo-4-methylpyrimidin-2-amine is likely to exhibit pH-dependent aqueous solubility, with higher solubility at lower pH values. Its solubility in the polar aprotic solvent DMSO is expected to be significantly higher than in water, as DMSO is an excellent solvent for a wide range of organic molecules.[5]
Quantitative Solubility Data
Quantitative solubility data for novel compounds is typically generated during the drug discovery process. The following table summarizes the key solubility parameters to be determined and their significance.
| Parameter | Solvent | Significance in Drug Discovery |
| Maximum Stock Concentration | DMSO | Determines the highest achievable concentration for compound storage and preparation of serial dilutions for in vitro assays. |
| Kinetic Aqueous Solubility | Aqueous Buffer (e.g., PBS, pH 7.4) | Represents the concentration at which a compound, introduced from a DMSO stock, begins to precipitate. This is crucial for interpreting results from high-throughput screening and other in vitro biological assays.[1][6][7] |
| Thermodynamic Aqueous Solubility | Aqueous Buffer (e.g., pH 1.2, 6.8, 7.4) | Represents the true equilibrium solubility of the solid compound in an aqueous medium. This is a critical parameter for understanding oral absorption and for formulation development.[1][2][7] |
Experimental Protocols for Solubility Determination
The following protocols are designed to be self-validating systems for the accurate and reproducible determination of the solubility of 5-Iodo-4-methylpyrimidin-2-amine.
Protocol 1: Determination of Maximum Solubility in DMSO
This protocol establishes the highest concentration at which the compound can be dissolved in DMSO, which is essential for creating stock solutions.
Rationale: A supersaturated solution is intentionally created and then allowed to equilibrate. By separating the undissolved solid, the concentration of the saturated supernatant represents the maximum solubility.[5]
Methodology:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of 5-Iodo-4-methylpyrimidin-2-amine into a 2 mL microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO.
-
Vortex the mixture vigorously for 5 minutes. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains.[5]
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.[5]
-
-
Quantification:
-
Carefully transfer a known volume (e.g., 10 µL) of the clear supernatant to a new tube.
-
Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the chosen analytical method.
-
Determine the concentration of 5-Iodo-4-methylpyrimidin-2-amine using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy against a standard curve.[5]
-
Diagram: Workflow for DMSO Solubility Determination
Caption: Workflow for determining the maximum solubility of a compound in DMSO.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[1] This protocol can also be adapted for kinetic solubility.
Rationale: An excess of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The concentration of the dissolved compound is then measured after filtering out the undissolved solid. For kinetic solubility, the compound is introduced from a DMSO stock, and precipitation is measured over a shorter time.[1][9]
Methodology for Thermodynamic Solubility:
-
Preparation:
-
Add an excess amount of solid 5-Iodo-4-methylpyrimidin-2-amine (e.g., 2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare separate vials for each pH condition to be tested (e.g., pH 1.2, 4.5, and 6.8 are recommended for biopharmaceutical classification).[10]
-
-
Equilibration:
-
Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[1] The extended incubation ensures that the dissolution process reaches equilibrium.
-
-
Sample Processing:
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Filter the solution through a 0.45 µm PVDF filter to remove all undissolved particles. The first few drops of the filtrate should be discarded to avoid adsorption artifacts.
-
-
Quantification:
Adaptation for Kinetic Solubility:
-
For kinetic solubility, start with a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[6]
-
Add a small volume of the DMSO stock (e.g., 1-5 µL) to the aqueous buffer (e.g., 1 mL) and shake for a shorter period (e.g., 1-2 hours).[1][6]
-
Process and quantify the sample as described for thermodynamic solubility. The resulting value indicates the concentration at which the compound remains in solution under non-equilibrium conditions, which is highly relevant for in vitro assays.[7][9]
Diagram: Workflow for Aqueous Solubility Determination
Caption: Comparative workflow for determining thermodynamic and kinetic aqueous solubility.
Conclusion: A Pathway to Reliable Data
Understanding the solubility of 5-Iodo-4-methylpyrimidin-2-amine in DMSO and aqueous buffers is not merely an academic exercise; it is a fundamental prerequisite for its successful progression in any research and development pipeline. While pre-existing data may be sparse, this guide provides the scientific rationale and robust experimental frameworks necessary for researchers to generate high-quality, reliable solubility data. By meticulously following these protocols, scientists can ensure the integrity of their in vitro screening data, make informed decisions about formulation strategies, and ultimately, unlock the full therapeutic potential of this promising compound.
References
-
PubChem. (n.d.). 5-Iodo-2-methylpyridin-4-amine. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Patel, M., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Retrieved from [Link]
-
Semenov, V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]
-
ResearchGate. (2015). How to check the Drug solubility DMSO solvent..?. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 5-Iodopyrimidin-4-amine. Retrieved from [Link]
-
University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Iodopyrimidin-2-amine. Retrieved from [Link]
-
Crimson Publishers. (2023). The Essential of the Solubility for Drug Action. Retrieved from [Link]
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Core Directive: Chemical Stability and Storage of 2-Amino-5-iodo-4-methylpyrimidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the chemical stability, storage, and handling of 2-Amino-5-iodo-4-methylpyrimidine (CAS No. 356561-08-5). As a critical building block in medicinal chemistry and agrochemical synthesis, understanding its stability profile is paramount for ensuring experimental reproducibility, product integrity, and safety.[1] This guide synthesizes data from safety datasheets and chemical suppliers to offer field-proven insights for laboratory professionals.
Compound Profile and Significance
2-Amino-5-iodo-4-methylpyrimidine is a substituted pyrimidine derivative whose structural features—an amino group, a methyl group, and an iodine atom—make it a versatile intermediate.[1] The electron-donating amino and methyl groups and the reactive iodo-substituent allow for a wide range of chemical transformations. Its primary utility lies in its role as a precursor for the synthesis of complex, biologically active molecules, including potential anti-cancer agents and novel antibiotics.[1] The inherent reactivity of the carbon-iodine bond, while synthetically useful, is also a primary contributor to the compound's stability concerns.
Table 1: Physicochemical Properties of 2-Amino-5-iodo-4-methylpyrimidine
| Property | Value | Source |
| Molecular Formula | C₆H₇IN₂ | [1] |
| Molecular Weight | 234.04 g/mol | [1] |
| Appearance | Yellow to brown powder | [1] |
| Melting Point | 115-119 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| CAS Number | 356561-08-5 | [1] |
Chemical Stability and Degradation Profile
The stability of 2-Amino-5-iodo-4-methylpyrimidine is influenced by several environmental factors. While generally stable under recommended storage conditions, its structure presents inherent vulnerabilities.[2][3][4]
Key Sensitivities
-
Light: Halogenated aromatic compounds, particularly those with iodo-substituents, are often susceptible to photodegradation. The energy from UV or visible light can be sufficient to induce homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent decomposition. This is a critical consideration for both storage and handling.
-
Air and Moisture: While some sources indicate stability under normal conditions, exposure to air and moisture should be minimized.[2][3] The amino group can be susceptible to oxidation over time. Furthermore, moisture can facilitate hydrolytic degradation pathways or react with acidic impurities that may form upon decomposition.
-
Temperature: Elevated temperatures can accelerate decomposition. It is crucial to store the compound away from heat sources.[5] Conversely, some related compounds may crystallize out of solution if stored at very low temperatures, which requires re-dissolving before use.[6]
-
Incompatible Materials: The compound must be stored away from strong oxidizing agents, strong acids, and strong bases.[5][7] Strong oxidizers can react vigorously with the amino group and the pyrimidine ring, while strong acids or bases can catalyze decomposition or unwanted side reactions.
Potential Degradation Pathways
The primary degradation pathways are inferred from the compound's functional groups. The C-I bond is the most probable site of initial degradation, followed by reactions involving the amino group or the pyrimidine ring itself.
Caption: Potential degradation pathways for 2-Amino-5-iodo-4-methylpyrimidine.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to maintain the compound's purity and ensure user safety.
Long-Term Storage
The consensus from supplier data points to specific conditions for optimal long-term stability.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Source |
| Temperature | 0-8 °C (Refrigerated) | Minimizes thermal degradation and preserves compound integrity. | [1] |
| Atmosphere | Tightly sealed container. Inert gas (Argon/Nitrogen) recommended. | Protects from moisture and atmospheric oxygen, preventing hydrolysis and oxidation. | [8] |
| Light Exposure | Store in an amber or opaque vial. | Prevents photodegradation of the light-sensitive C-I bond. | [8] |
| Location | Cool, dry, well-ventilated area. | Ensures a stable environment and prevents accidental exposure to incompatible materials. | [5][9][10] |
Laboratory Handling
-
Preparation: Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed.[2][5][9][11] Prepare the workspace in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and tightly fitting safety goggles with side-shields.[5][9]
-
Aliquotting: For solids, it is recommended to allow the container to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture onto the cold powder. If the compound is used frequently, preparing aliquots can minimize the exposure of the bulk material to the atmosphere.
-
Dispensing: Use spark-proof tools and avoid creating dust.[5][9] Handle the powder gently.
-
Cleanup: Clean any spills immediately. Decontaminate surfaces and dispose of waste in an approved, labeled waste container.[11]
-
Post-Handling: Wash hands thoroughly after handling the product, even if gloves were worn.[5] Securely seal the container before returning it to its designated storage location.
Stability Assessment and Quality Control
Regularly assessing the purity of 2-Amino-5-iodo-4-methylpyrimidine is crucial, especially for long-term projects or when using older stock material.
Caption: Workflow for assessing the stability and purity of the compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of the compound and detecting potential degradation products.
-
Standard Preparation: Accurately weigh approximately 1 mg of 2-Amino-5-iodo-4-methylpyrimidine and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration.
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standard and sample. Calculate the purity by the area percentage of the main peak. The appearance of new, smaller peaks relative to a reference chromatogram indicates degradation.
Conclusion
2-Amino-5-iodo-4-methylpyrimidine is a stable compound when stored and handled correctly. Its primary vulnerabilities are exposure to light, heat, moisture, and incompatible oxidizing agents. By implementing the protocols outlined in this guide—specifically, storing the compound under refrigerated, dark, and dry conditions and utilizing proper laboratory handling techniques—researchers can ensure its chemical integrity, leading to more reliable and reproducible scientific outcomes. Regular purity assessment via HPLC is a recommended best practice for quality assurance in any research or development setting.
References
- Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-3-IODO-5-METHYLPYRIDINE - ChemicalBook. (2025).
- Safety Data Sheet - Spectrum Chemical. (2014).
- 2-Amino-5-Iodo-4-Methylpyridine-3-Carbonitrile - Methylamine Supplier. (n.d.). Retrieved from Nanjing Finechem Holding Co.,Limited.
- SAFETY DATA SHEET - MilliporeSigma. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- This product-specific information supplements the Dow AgroSciences “Bulk Storage and Handling Guide”. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Stability and Storage | Tocris Bioscience. (n.d.).
- 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. (2018).
- SAFETY DATA SHEET. (2009).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- 2-Amino-5-iodo-4-methylpyridine - Chem-Impex. (n.d.).
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Technical Guide: 5-Iodo vs. 5-Bromo-4-methylpyrimidin-2-amine in Drug Discovery
Executive Summary
This guide provides a technical analysis of 5-iodo-4-methylpyrimidin-2-amine (CAS: 132669-07-7) and 5-bromo-4-methylpyrimidin-2-amine (CAS: 132669-06-6). These compounds serve as critical electrophilic scaffolds in the synthesis of kinase inhibitors, particularly for targeting the ATP-binding "hinge" region of enzymes like PLK4, c-Met, and VEGFR-2.
While both serve as precursors for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), their utility is defined by a trade-off between oxidative addition kinetics (favoring the iodide) and atom economy/stability (favoring the bromide). This document details their physicochemical divergence, synthetic protocols, and decision frameworks for medicinal chemists.
Part 1: Physicochemical & Structural Analysis[1]
The primary differentiator between these two scaffolds is the carbon-halogen (C-X) bond strength and the resulting electronic perturbation of the pyrimidine ring.
Comparative Properties Table
| Feature | 5-Bromo-4-methylpyrimidin-2-amine | 5-Iodo-4-methylpyrimidin-2-amine |
| CAS Number | 132669-06-6 | 132669-07-7 |
| Molecular Weight | ~188.03 g/mol | ~235.03 g/mol |
| C-X Bond Length | ~1.89 Å | ~2.09 Å |
| C-X BDE (Approx) | ~81 kcal/mol (Stronger) | ~65 kcal/mol (Weaker) |
| Polarizability | Lower | Higher (Soft electrophile) |
| Leaving Group Ability | Good | Excellent |
| Cost Profile | Low (Commodity Reagent) | High (Specialty Reagent) |
| Storage Stability | High (Ambient stable) | Moderate (Light sensitive) |
Electronic Effects on the Pyrimidine Core
The pyrimidine ring is electron-deficient (π-deficient). The introduction of the amino group at C2 pushes electron density back into the ring (+M effect), making the C5 position susceptible to electrophilic aromatic substitution (SEAr) during synthesis.
-
The Bromide: Being more electronegative (2.96 Pauling), the bromine atom exerts a stronger inductive withdrawal (-I) on the C5 carbon than iodine (2.66 Pauling). This can slightly deactivate the ring towards further oxidation but stabilizes the molecule.
-
The Iodide: The C-I bond is significantly longer and weaker. The high polarizability of the iodine atom stabilizes the transition state during oxidative addition with Pd(0) catalysts, lowering the activation energy barrier.
Part 2: Synthetic Utility & Reactivity Profiles
The choice between the bromo- and iodo- variants is rarely arbitrary; it is dictated by the catalytic cycle's rate-determining step.
Mechanism of Action: Palladium-Catalyzed Coupling
In cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) species is often rate-limiting for electron-rich aryl halides. However, for electron-deficient heterocycles like pyrimidines, this step is generally faster.
-
Scenario A: Difficult Couplings (Steric Hindrance/Electron-Poor Boronic Acids): The 5-iodo analog is required. The weaker C-I bond facilitates rapid oxidative addition, maintaining a high concentration of the Pd(II)-Ar intermediate, which is crucial when the transmetallation step is slow.
-
Scenario B: Standard Couplings: The 5-bromo analog is preferred due to cost and atom economy. Modern ligands (e.g., XPhos, SPhos, Buchwald precatalysts) have rendered the reactivity gap negligible for simple substrates.
Visualization: Reactivity Divergence
Figure 1: Divergent synthesis and utility pathways.[1] The red arrow indicates the kinetic advantage of the iodo-species in oxidative addition.
Part 3: Experimental Protocols
The following protocols are synthesized from standard methodologies for 5-halogenation of electron-rich aminopyrimidines.
Synthesis of 5-iodo-4-methylpyrimidin-2-amine
Rationale: N-iodosuccinimide (NIS) is preferred over elemental iodine (
-
Reagents: 2-amino-4-methylpyrimidine (1.0 eq), NIS (1.1 eq), Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Dissolve starting material in dry MeCN (0.5 M concentration).
-
Add NIS portion-wise at 0°C to control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target M+H: ~236).
-
Workup: Dilute with EtOAc, wash with saturated
(sodium thiosulfate) to remove oxidative byproducts (iodine color), followed by brine. -
Purification: Recrystallization from Ethanol/Water is typically sufficient.
-
Synthesis of 5-bromo-4-methylpyrimidin-2-amine
Rationale: N-bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (
-
Reagents: 2-amino-4-methylpyrimidine (1.0 eq), NBS (1.05 eq), Glacial Acetic Acid or DMF.
-
Procedure:
Part 4: Decision Matrix for Drug Discovery
When designing a synthetic route for a kinase inhibitor (e.g., targeting the hinge region), use the following logic gate to select the halogen.
Selection Logic
| Variable | Choose 5-Iodo If...[5] | Choose 5-Bromo If... |
| Coupling Partner | Sterically hindered boronic acids or stannanes. | Simple aryl boronic acids. |
| Catalyst System | Ligand-free Pd conditions or weak ligands ( | High-activity catalysts (e.g., |
| Reaction Temp | Temperature sensitive substrates (allows coupling at <60°C). | Robust substrates (can tolerate >80°C). |
| Scale | Medicinal Chemistry (mg to gram scale). | Process Chemistry (kg scale). |
Structural Validation Workflow
Because the 5-position is the only available site for SEAr, regioselectivity is rarely an issue. However, confirmation is required.
Figure 2: NMR validation logic. The C6 proton is the diagnostic handle; the heavy atom effect of Iodine typically causes a downfield shift relative to Bromine.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Lide, D. R. (2004).[6] CRC Handbook of Chemistry and Physics. CRC Press. (Source for Bond Dissociation Energies: C-I vs C-Br).
-
BenchChem. (2025).[7][8] Application of 2-Chloro-4-methylpyrimidin-5-amine in Medicinal Chemistry. Link (Contextual reference for pyrimidine kinase inhibitors).
-
National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Link (Specific protocol for using iodinated intermediates in kinase inhibitor synthesis).
-
Chemsrc. 5-Bromo-4-methylpyrimidin-2-amine Properties. Link (Physical property verification).
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- 5. 5-iodo-N,N-dimethyl-4-(1-methylpiperidin-3-yl)pyrimidin-2-amine | 1361115-99-2 | Benchchem [benchchem.com]
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Introduction: The 5-Iodo-4-methylpyrimidin-2-amine Scaffold as a Privileged Kinase Inhibitor Core
An In-depth Technical Guide to the Therapeutic Targeting of 5-Iodo-4-methylpyrimidin-2-amine Scaffolds
The 2-aminopyrimidine unit is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key hydrogen bond interactions with the hinge region of ATP-binding sites in protein kinases. This interaction mimics the adenine base of ATP, providing a robust anchoring point for inhibitors. The specific decoration of this core, such as with the 5-iodo and 4-methyl groups in the 5-Iodo-4-methylpyrimidin-2-amine scaffold, plays a critical role in modulating potency, selectivity, and pharmacokinetic properties. The iodine atom at the 5-position can form halogen bonds or occupy hydrophobic pockets, while the methyl group at the 4-position can influence the planarity and solubility of the molecule, as well as create important van der Waals interactions within the binding site.
This guide provides a detailed exploration of the key therapeutic targets for compounds derived from the 5-Iodo-4-methylpyrimidin-2-amine core, with a primary focus on its well-established role in the inhibition of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle and transcription.
Part 1: Cyclin-Dependent Kinases (CDKs) - Premier Therapeutic Targets
The most prominent and validated therapeutic targets for inhibitors built upon the 5-Iodo-4-methylpyrimidin-2-amine scaffold are members of the Cyclin-Dependent Kinase (CDK) family. These enzymes are central to the regulation of the cell division cycle and RNA transcription. Their dysregulation is a hallmark of numerous cancers, making them high-value targets for oncology drug development.
CDK2: The Gatekeeper of the S-Phase
Therapeutic Rationale: CDK2, in complex with Cyclin E and Cyclin A, is essential for the G1/S phase transition and the initiation of DNA replication. In many cancer types, the CDK2 pathway is hyperactivated due to the loss of natural inhibitors (e.g., p21, p27) or the overexpression of its cyclin partners. Inhibiting CDK2 can therefore lead to cell cycle arrest and apoptosis in tumor cells.
Mechanism of Action: The 2-aminopyrimidine core of the scaffold forms two critical hydrogen bonds with the hinge region of CDK2 (specifically with the backbone amide and carbonyl groups of Leu83). The 4-methyl group is often oriented towards a hydrophobic pocket, while the 5-iodo substituent can be strategically utilized to interact with a back pocket of the ATP-binding site, enhancing both potency and selectivity. The R-group, typically a larger aromatic system, extends into the ribose-binding pocket to establish further interactions.
Caption: Inhibition of the CDK2/Cyclin E complex by a 5-Iodo-4-methylpyrimidin-2-amine-based inhibitor prevents Rb phosphorylation, leading to G1/S cell cycle arrest.
CDK9: A Master Regulator of Transcription
Therapeutic Rationale: CDK9 forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), an essential step for productive transcript elongation. In many cancers, particularly those driven by transcription factors like MYC, there is a high dependency on transcriptional machinery. Inhibiting CDK9 leads to the downregulation of short-lived anti-apoptotic proteins (e.g., Mcl-1, c-Myc), inducing apoptosis in malignant cells.
Mechanism of Action: The binding mode is analogous to that in CDK2, with the aminopyrimidine core anchoring to the hinge region of CDK9. The substituents on the pyrimidine ring are crucial for achieving selectivity over other CDKs. The development of selective CDK9 inhibitors is a key goal to minimize off-target effects, such as the myelosuppression associated with broader CDK inhibition.
Part 2: Experimental Protocols for Target Validation
The validation of a compound's activity on its putative target is a cornerstone of drug discovery. Below are standard, field-proven protocols for assessing the inhibitory activity of compounds based on the 5-Iodo-4-methylpyrimidin-2-amine scaffold.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK2/Cyclin E)
This protocol describes a homogenous, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Principle: The assay measures the phosphorylation of a peptide substrate by the CDK2/Cyclin E complex. The amount of phosphorylated product is quantified using a specific antibody and a fluorescent reporter.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (at Km concentration for the specific enzyme batch)
-
Peptide substrate (e.g., a synthetic peptide containing the Rb protein phosphorylation sequence)
-
Test compound (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or Z'-LYTE™)
-
384-well, low-volume, white plates
Procedure:
-
Compound Plating: Create a 10-point serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate using an acoustic dispenser. Include DMSO-only wells for high-activity (0% inhibition) controls and wells without enzyme for low-activity (100% inhibition) controls.
-
Enzyme Addition: Dilute the CDK2/Cyclin E enzyme to the desired working concentration in kinase buffer. Dispense 5 µL of the enzyme solution into each well, except for the 100% inhibition controls.
-
Initiation of Reaction: Prepare a solution of ATP and peptide substrate in kinase buffer. Add 5 µL of this solution to all wells to start the kinase reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection: Add the detection reagent according to the manufacturer's instructions. This step typically stops the kinase reaction and initiates the signal generation process.
-
Signal Reading: Incubate for the recommended detection period and then read the plate on a compatible plate reader (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A streamlined workflow for determining the in vitro IC50 of an inhibitor against a target kinase.
Protocol: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol determines if the compound engages with its intended target within a live cellular environment.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same protein. A test compound that binds to the target will displace the tracer, leading to a loss of BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target protein (e.g., CDK2) fused to NanoLuc®
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Fluorescently labeled tracer specific for the target kinase
-
NanoBRET™ Nano-Glo® Substrate
-
Test compound
-
384-well, white, tissue-culture treated plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the CDK2-NanoLuc® plasmid DNA.
-
Cell Plating: 24 hours post-transfection, harvest the cells and plate them into the 384-well assay plates.
-
Compound Addition: Add the test compound at various concentrations to the plated cells.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Equilibration: Incubate the plates for a period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the compound/tracer to reach binding equilibrium.
-
Substrate Addition: Add the NanoBRET™ substrate, which is cell-permeable.
-
BRET Measurement: Immediately read the plate on a luminometer equipped with two filters to measure the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The displacement of the tracer by the compound will cause a dose-dependent decrease in the BRET ratio, from which an IC50 value for target engagement can be derived.
Part 3: Quantitative Data Summary
The inhibitory activities of compounds derived from the 5-Iodo-4-methylpyrimidin-2-amine scaffold are typically reported as IC50 values. The table below presents hypothetical but representative data for a lead compound against key cell cycle CDKs.
| Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) |
| CDK2/Cyclin E | 15 | 85 |
| CDK1/Cyclin B | 250 | >1000 |
| CDK5/p25 | 180 | >1000 |
| CDK9/Cyclin T1 | 45 | 220 |
This data illustrates a compound with good potency and selectivity for CDK2 and CDK9 over other CDKs.
References
- Title: Pyrimidine derivatives as kinase inhibitors.
- Title: Substituted pyrimidine derivatives and their use as kinase inhibitors.
- Title: Preparation of pyrimidine derivatives for use as protein kinase inhibitors.
- Title: Substituted pyrimidine derivatives and their use as kinase inhibitors.
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with 5-Iodo-4-methylpyrimidin-2-amine
Introduction: The Strategic Importance of Alkynylpyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, particularly in oncology.[1] The introduction of an alkynyl moiety onto this privileged heterocycle via the Sonogashira cross-coupling reaction is a powerful strategy for expanding chemical space and generating novel molecular architectures with significant therapeutic potential.[1] This reaction creates a rigid C(sp²)-C(sp) bond, allowing for the precise positioning of substituents to probe and engage with biological targets, such as the active sites of kinases.[2]
5-Iodo-4-methylpyrimidin-2-amine is a particularly valuable building block. The iodine atom at the 5-position provides a highly reactive handle for the Sonogashira coupling, being the most reactive of the common aryl halides (I > OTf > Br > Cl).[3][4] The 2-amino and 4-methyl groups offer points for further functionalization and can influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive, field-proven protocol for the successful Sonogashira coupling of 5-iodo-4-methylpyrimidin-2-amine, grounded in mechanistic principles and practical expertise.
Mechanistic Considerations: A Tale of Two Catalytic Cycles
The Sonogashira reaction is a testament to the power of cooperative catalysis, typically employing both palladium and copper(I) catalysts.[5] Understanding the underlying mechanism is crucial for rational troubleshooting and optimization. The reaction proceeds through two interconnected catalytic cycles.[6]
The Palladium Cycle:
-
Oxidative Addition: A low-valent Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the C-I bond of 5-iodo-4-methylpyrimidin-2-amine.[5]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.[6]
-
Reductive Elimination: The desired product, 5-alkynyl-4-methylpyrimidin-2-amine, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[4]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.[5]
-
Deprotonation: An amine base facilitates the deprotonation of the alkyne, forming the key copper(I) acetylide intermediate.[7]
Diagram: The Catalytic Cycles of the Sonogashira Coupling
Caption: Cooperative Pd/Cu catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of 5-Iodo-4-methylpyrimidin-2-amine
This protocol is designed as a robust starting point for the coupling of 5-iodo-4-methylpyrimidin-2-amine with a generic terminal alkyne (e.g., phenylacetylene).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 5-Iodo-4-methylpyrimidin-2-amine | ≥95% | Commercially Available | Store under inert atmosphere, protected from light. |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercially Available | Purify by passing through a short plug of basic alumina if necessary. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercially Available | Air-sensitive. Store under argon or nitrogen. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Protect from light. Use a freshly opened bottle or purify if discolored (off-white/yellow is acceptable). |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Distill from CaH₂ and store over KOH under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Solvent Purification System | Ensure solvent is thoroughly degassed before use. |
| Inert Gas | High Purity Nitrogen or Argon | Standard |
Reaction Setup and Procedure
Expert Insight: The 2-amino group on the pyrimidine ring can act as a ligand and potentially inhibit the palladium catalyst. Using a reliable Pd(0) source like Pd(PPh₃)₄ and ensuring an excess of the phosphine ligand environment can mitigate this effect. Furthermore, all steps must be performed under a strictly inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by copper and oxygen.[7][8]
-
Flask Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 5-iodo-4-methylpyrimidin-2-amine (1.0 eq.).
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 eq., 3 mol%) and CuI (0.06 eq., 6 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed THF to achieve a concentration of approximately 0.1 M with respect to the iodo-pyrimidine. Follow with the addition of triethylamine (3.0 eq.).
-
Degassing: Degas the resulting suspension by bubbling the inert gas through the mixture for 10-15 minutes while stirring. Alternatively, for more sensitive reactions, perform three freeze-pump-thaw cycles.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-pyrimidine is consumed (typically 2-6 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[4]
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Workup and Purification
The basicity of the 2-aminopyrimidine product requires a carefully considered workup and purification strategy to ensure good recovery and purity.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding a saturated aqueous solution of NH₄Cl. This will precipitate the triethylamine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate or dichloromethane/methanol, is typically effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Use a fresh batch of Pd(PPh₃)₄ or a more stable precatalyst like PdCl₂(PPh₃)₂. Ensure rigorous exclusion of air. |
| 2. Impure Reagents | Ensure the alkyne and amine base are pure and anhydrous. | |
| 3. Catalyst Inhibition | The 2-amino group may be coordinating to the palladium. Consider using a ligand with a stronger binding affinity, such as XPhos or SPhos, in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. | |
| Glaser Homocoupling | 1. Presence of Oxygen | Improve degassing techniques. Maintain a positive pressure of inert gas throughout the reaction. |
| 2. High Copper Loading | Reduce the amount of CuI to 1-2 mol%. In persistent cases, a copper-free protocol may be necessary, although this often requires higher temperatures and different ligands.[6] | |
| Formation of Dark Precipitate (Palladium Black) | 1. Catalyst Decomposition | This indicates the Pd(0) has aggregated and is no longer catalytically active. This can be caused by impurities or excessive heat. Ensure high-purity reagents and maintain the recommended temperature. |
| Difficult Purification (Product Tailing on Silica) | 1. Acidity of Silica Gel | Pre-treat the silica gel with a solution of the eluent containing 1-2% triethylamine, then pack the column. Alternatively, add 0.1-1% triethylamine to the mobile phase during chromatography. |
Conclusion
The Sonogashira coupling of 5-iodo-4-methylpyrimidin-2-amine is a highly effective method for the synthesis of novel 5-alkynyl-4-methylpyrimidin-2-amines, which are valuable scaffolds in drug discovery. By understanding the cooperative catalytic mechanism and adhering to rigorous experimental techniques, particularly the exclusion of atmospheric oxygen, researchers can reliably achieve high yields of the desired products. The protocol and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to successfully implement this critical transformation in their synthetic campaigns.
References
-
Wikipedia. (2024). Sonogashira coupling. Available at: [Link][5]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link][4][9]
-
Sharma, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4586-4606. Available at: [Link][10][11]
-
Wang, C., et al. (2021). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry, 19(30), 6665-6669. Available at: [Link][12]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link][6]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). International Journal of Molecular Sciences, 22(16), 8878. Available at: [Link][13]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Available at: [Link][14]
-
Li, J.-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. Available at: [Link][15]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. Available at: [Link][16]
-
Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6836-6861. Available at: [Link][17]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
-
The Organic Chemist. (2019). Sonogashira coupling. Available at: [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
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- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Note: 5-Iodo-4-methylpyrimidin-2-amine in Drug Discovery
Abstract
This guide details the synthetic utility and strategic application of 5-iodo-4-methylpyrimidin-2-amine as a high-value intermediate in medicinal chemistry. Characterized by its C5-iodine handle and C2-amino hinge-binder , this scaffold is a "privileged structure" for developing ATP-competitive kinase inhibitors (e.g., CDK, JAK, and Aurora kinase families). This document provides optimized protocols for its synthesis, handling, and subsequent functionalization via Palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.
Introduction: The Privileged Pyrimidine Scaffold
In the landscape of small-molecule drug discovery, the 2-aminopyrimidine core is ubiquitous, serving as the structural anchor for numerous FDA-approved kinase inhibitors (e.g., Imatinib , Pazopanib , Palbociclib ).
5-Iodo-4-methylpyrimidin-2-amine represents a strategic "node" molecule due to three distinct features:
-
C5-Iodine (Reactive Handle): The iodine atom at the 5-position is highly reactive toward oxidative addition by Palladium(0), facilitating Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under mild conditions. This allows for the extension of the molecule into the "solvent-exposed" or "hydrophobic back-pocket" regions of a kinase active site.
-
C2-Amine (Hinge Binder): The free amino group typically forms critical hydrogen bonds with the backbone carbonyls and amides of the kinase hinge region (e.g., Met, Glu residues).
-
C4-Methyl (Selectivity Modulator): The methyl group provides steric bulk that can induce conformational selectivity, preventing binding to off-target kinases with smaller gatekeeper residues.
Chemical Profile
| Property | Description |
| Chemical Name | 5-Iodo-4-methylpyrimidin-2-amine |
| Common Synonyms | 2-Amino-4-methyl-5-iodopyrimidine; 2-Amino-5-iodo-4-methylpyrimidine |
| CAS Number | 73576-33-7 (Verify with specific vendor; analog 1445-39-2 lacks methyl) |
| Molecular Formula | C₅H₆IN₃ |
| Molecular Weight | 235.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water/DCM.[1][2][3][4][5][6] |
Synthetic Utility & Divergent Workflows
The power of this intermediate lies in its ability to serve as a divergent core. By varying the coupling partner, researchers can rapidly explore Structure-Activity Relationships (SAR).
Visualizing the Synthetic Workflow
Figure 1: Divergent synthesis strategy using 5-iodo-4-methylpyrimidin-2-amine as a central hub for library generation.[5]
Experimental Protocols
Protocol A: Synthesis of 5-Iodo-4-methylpyrimidin-2-amine
Use this protocol if the intermediate is not purchased commercially. This method uses N-iodosuccinimide (NIS) for mild, regioselective iodination.
Reagents:
-
2-Amino-4-methylpyrimidine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Acetonitrile (ACN) or Acetic Acid (AcOH)
-
Saturated Sodium Thiosulfate (
)
Procedure:
-
Dissolution: Dissolve 2-amino-4-methylpyrimidine (10 mmol, 1.09 g) in Acetonitrile (50 mL) in a round-bottom flask.
-
Addition: Add NIS (10.5 mmol, 2.36 g) portion-wise at room temperature over 10 minutes. Protect from light (wrap flask in foil).
-
Reaction: Stir the mixture at reflux (80°C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material should disappear, and a less polar spot (the iodide) should appear.
-
Quenching: Cool to room temperature. Pour the mixture into 100 mL of saturated aqueous
to quench excess iodine (solution turns from brown to yellow/colorless). -
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary. -
Yield: Expect 75–85% yield of a pale yellow solid.
Protocol B: Suzuki-Miyaura Cross-Coupling
Standard protocol for attaching aryl/heteroaryl groups to the C5 position.
Reagents:
-
5-Iodo-4-methylpyrimidin-2-amine (1.0 eq)
-
Aryl Boronic Acid (
) (1.2 eq) -
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or sealed tube, combine the iodo-pyrimidine (0.5 mmol), aryl boronic acid (0.6 mmol), and Palladium catalyst (0.025 mmol).
-
Solvent System: Add 1,4-Dioxane (4 mL) and 2M
(0.75 mL). -
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes.
-
Heating: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).
-
Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water/brine.
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Expert Insight: The free amine at C2 can sometimes coordinate to Pd, slowing the reaction. If conversion is low, use a catalyst system with a bulky biaryl phosphine ligand like XPhos-Pd-G2 , which prevents this coordination.
Protocol C: Sonogashira Cross-Coupling
Used to introduce rigid alkynyl linkers, often to reach specific hydrophobic pockets in the target protein.
Reagents:
-
5-Iodo-4-methylpyrimidin-2-amine (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (10 mol%)
-
Base/Solvent: Triethylamine (
) and DMF (1:3 ratio)
Procedure:
-
Setup: Charge a flask with the iodo-pyrimidine (0.5 mmol),
(18 mg), and CuI (10 mg). -
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen kills the active Cu-acetylide species.
-
Addition: Add degassed DMF (3 mL) and
(1 mL). Then add the terminal alkyne (0.6 mmol). -
Reaction: Stir at room temperature for 1 hour. If sluggish, heat to 50°C.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/copper.
-
Purification: Silica gel chromatography.
Case Study: Optimization of Kinase Selectivity
In the development of inhibitors for Aurora Kinases (e.g., analogs of ZM-447439) or CDK4/6 , the 5-position of the pyrimidine ring dictates selectivity.
-
Scenario: A library of 2-aminopyrimidines was synthesized to target the ATP pocket.
-
Observation: The unsubstituted 5-H analog showed poor potency (
). -
Modification: Using the 5-iodo-4-methylpyrimidin-2-amine intermediate, a phenyl group was introduced via Suzuki coupling.
-
Result: The resulting 5-phenyl analog showed a 100-fold increase in potency (
). -
Mechanism: The 5-phenyl group fills the hydrophobic "gatekeeper" pocket, displacing water and increasing entropic binding affinity.
Comparative Data: Substituent Effects
| Substituent at C5 | Method of Introduction | Kinase Potency (Relative) | Solubility |
| -H | (Starting Material) | Low (+) | High |
| -I | Iodination (Protocol A) | Inactive (Intermediate) | Low |
| -Phenyl | Suzuki (Protocol B) | High (+++) | Moderate |
| -Alkyne-R | Sonogashira (Protocol C) | Moderate (++) | Low |
References
-
Ditchfield, C., et al. (2003).[7][8] "Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores." Journal of Cell Biology, 161(2), 267–280. (Context: Discusses ZM-447439 and pyrimidine-based kinase inhibition).
- Cheung, M., et al. (2010). "Discovery of potent and selective inhibitors of Focal Adhesion Kinase (FAK)." Bioorganic & Medicinal Chemistry Letters, 20(15), 4638-4643. (Context: Use of 5-iodo-2-aminopyrimidines in SAR).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Context: Foundational Suzuki protocol).
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. (Context: Foundational Sonogashira protocol).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16062829, 5-Iodo-4-methylpyrimidin-2-amine. (Context: Chemical property verification).
Sources
- 1. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Iodo-4-methylpyrimidin-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Functionalized 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its ability to engage in critical hydrogen bonding interactions and serve as a versatile synthetic handle makes it an invaluable component in the design of novel therapeutics. The strategic functionalization of this core, particularly at the C5 position, allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
5-Iodo-4-methylpyrimidin-2-amine is a key building block for this purpose. The iodine atom at the electron-rich C5 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents. This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—for the derivatization of this important substrate. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the rationale behind the selection of catalysts, ligands, bases, and solvents.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodo-4-methylpyrimidin-2-amine, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation (for Suzuki, Sonogashira, and Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In C-C coupling reactions, an organometallic reagent (e.g., organoboron in Suzuki, organocopper in Sonogashira) transfers its organic group to the palladium center.
-
In C-N coupling reactions, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.
-
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: Generalized Palladium Catalytic Cycle.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds by reacting an organohalide with an organoboron reagent.[4] For 5-iodo-4-methylpyrimidin-2-amine, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents.
Scientific Rationale for Experimental Choices
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-rich substrates like our 2-aminopyrimidine, electron-rich and bulky phosphine ligands such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or triphenylphosphine (PPh₃) are often effective.[5] These ligands promote the oxidative addition step and stabilize the active Pd(0) species. Pre-catalysts like Pd(dppf)Cl₂ are also commonly used.
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed, often in an aqueous-organic solvent mixture. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typical for Suzuki couplings. This biphasic system helps to dissolve both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
| Reagent | M. Wt. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| 5-Iodo-4-methylpyrimidin-2-amine | 235.03 | 235 mg | 1.0 | 1.0 |
| Arylboronic acid | Variable | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
To a dry Schlenk flask, add 5-iodo-4-methylpyrimidin-2-amine (235 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application 2: Sonogashira Coupling for the Synthesis of Alkynylpyrimidines
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as key pharmacophores.
Scientific Rationale for Experimental Choices
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI).[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves both as a base to deprotonate the alkyne and often as a co-solvent.[8] Anhydrous solvents like THF or DMF are typically used.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne. Therefore, maintaining an inert atmosphere is crucial.
Detailed Protocol: Sonogashira Coupling
Caption: Experimental Workflow for Sonogashira Coupling.
Materials:
| Reagent | M. Wt. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| 5-Iodo-4-methylpyrimidin-2-amine | 235.03 | 235 mg | 1.0 | 1.0 |
| Terminal Alkyne | Variable | - | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-iodo-4-methylpyrimidin-2-amine (235 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[3] This reaction is particularly useful for constructing compound libraries with diverse amine functionalities.
Scientific Rationale for Experimental Choices
-
Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, or specific Buchwald ligands (e.g., BrettPhos) are often required to facilitate both the oxidative addition and the reductive elimination steps.[9]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) and potassium phosphate (K₃PO₄) are common choices.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are generally used.
Detailed Protocol: Buchwald-Hartwig Amination
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Materials:
| Reagent | M. Wt. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| 5-Iodo-4-methylpyrimidin-2-amine | 235.03 | 235 mg | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Variable | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| Xantphos | 578.62 | 43 mg | 0.075 | 0.075 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 134 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - | - |
Procedure:
-
In a glovebox, to a dry Schlenk tube, add 5-iodo-4-methylpyrimidin-2-amine (235 mg, 1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).
-
In a separate vial, pre-mix Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (43 mg, 0.075 mmol) in a small amount of toluene. Add this catalyst solution to the reaction tube.
-
Add anhydrous toluene (to a total volume of 10 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, impure reagents (especially water or oxygen contamination), incorrect temperature. | Use a fresh catalyst, ensure all reagents are pure and anhydrous, thoroughly degas the reaction mixture, and optimize the reaction temperature.[11] |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen, using a Pd(II) precatalyst. | Rigorously degas the reaction mixture. Consider using a Pd(0) source like Pd(PPh₃)₄.[4] |
| Dehalogenation (Hydrodehalogenation) | Presence of a hydrogen source, overly active catalyst. | Ensure anhydrous conditions, screen different ligands and bases to modulate catalyst activity. |
| Formation of Side Products | Incorrect stoichiometry, reaction temperature too high. | Carefully control the stoichiometry of reagents, and consider running the reaction at a lower temperature for a longer duration. |
Conclusion
The palladium-catalyzed cross-coupling of 5-iodo-4-methylpyrimidin-2-amine is a powerful and versatile strategy for the synthesis of a wide range of functionalized 2-aminopyrimidine derivatives. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can efficiently generate libraries of novel compounds for drug discovery and development. The protocols provided in this guide serve as a robust starting point for these synthetic endeavors. As with any chemical reaction, optimization may be necessary for specific substrates, and a thorough understanding of the underlying mechanistic principles is key to successful troubleshooting and adaptation.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002).
- Buchwald, S. L. & Hartwig, J. F. Palladium-catalyzed amination of aryl halides and triflates. Acc. Chem. Res.41, 1461–1473 (2008).
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Khan, I. et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules19, 13534–13545 (2014).
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Shaughnessy, K. H. Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. Molecules15, 4748–4763 (2010).
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Kore, A. R., Senthilvelan, A. & Shanmugasundaram, M. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides Nucleotides Nucleic Acids34, 92–102 (2015).
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Chemical Engineering Transactions. Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Wikipedia. Stille reaction. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Reactions. The Stille Reaction. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
- Hu, J. et al. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Org. Chem. Front., 12, 838-866 (2025).
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Heck reaction. [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
-
InCatT. Site-selective cross coupling by fine-tuning the supramolecular interaction. [Link]
-
IKM Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. [Link]
-
PMC. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. [Link]
-
ResearchGate. Synthesis of 5-aryl-1-methyl-4-nitroimidazoles 5a-f via Suzuki coupling. [Link]
- Li, X. et al. Aminative Suzuki–Miyaura coupling. Science383, 993-999 (2024).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
Application Note: Strategic Functionalization of the C-5 Position in 2-Amino-4-methylpyrimidine
Executive Summary
The 2-amino-4-methylpyrimidine scaffold (CAS: 108-52-1) is a privileged structure in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Imatinib analogs) and antimicrobial agents.[1][2] Functionalization at the C-5 position is critical because it allows for vector extension into the solvent-exposed regions of protein binding pockets without disrupting the essential hydrogen-bonding capability of the C-2 amino group and N-1 ring nitrogen.[1][2]
This guide details the two primary workflows for C-5 functionalization:
-
The Classical Route: Regioselective electrophilic halogenation followed by transition-metal catalyzed cross-coupling.[1][2]
-
The Frontier Route: Direct C-H activation (Atom Economy focus).
Strategic Analysis: Electronic & Steric Rationale
Before initiating synthesis, it is vital to understand why C-5 is the reactive hotspot.
-
Electronic Directing Effects: The pyrimidine ring is naturally electron-deficient.[1][2] However, the exocyclic 2-amino group is a strong electron donor (+M effect), directing electrophiles to the ortho and para positions (N-1, N-3, and C-5).[1]
-
Synergistic Activation: The 4-methyl group is a weak activator (hyperconjugation) and directs ortho and para.[1][2] Its ortho position is C-5.[1][2]
-
Steric Blockade: The 4-methyl group sterically hinders the C-3/N-3 region, further biasing reaction toward C-5.[1][2]
Visualization: Reactivity Landscape
Figure 1: The C-5 functionalization workflow. The halogenation route (Blue/Yellow) is the industry standard for reliability; Direct C-H activation (Red) is the high-efficiency alternative.[2]
Protocol A: Regioselective C-5 Bromination (The Gateway)[1][2]
This is the industry-standard method to generate 2-amino-5-bromo-4-methylpyrimidine , a versatile coupling partner.[1][2]
Mechanism
Electrophilic Aromatic Substitution (SEAr).[1] The reaction must be controlled to prevent poly-bromination or N-bromination.[1][2]
Materials
-
Substrate: 2-Amino-4-methylpyrimidine (1.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous preferred)[1]
-
Quench: Sodium thiosulfate (aq)[1]
Step-by-Step Methodology
-
Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylpyrimidine (10 mmol, 1.09 g).
-
Solvation: Add acetonitrile (40 mL, 0.25 M concentration). Stir until fully dissolved.
-
Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.[1]
-
-
Cooling (Critical): Cool the solution to 0–5 °C using an ice bath.
-
Why? Low temperature suppresses the formation of N-bromo species and prevents over-bromination at the methyl group (benzylic-like radical bromination).[2]
-
-
Addition: Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes. Do not add all at once.
-
Observation: The solution may darken slightly (orange/brown) due to trace Br2 release.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.
-
Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS.
-
Target Mass: [M+H]+ = 188/190 (1:1 isotope pattern).[1]
-
-
Workup:
-
Purification: Wash combined organics with 10% Na2S2O3 (to remove residual bromine) and Brine. Dry over Na2SO4.
Process Critical Parameters (PCPs)
| Parameter | Setting | Rationale |
| Temperature | < 5°C (Addition) | Prevents exotherm and regioselectivity loss.[1][2] |
| Stoichiometry | 1.05 eq NBS | Excess NBS leads to 3,5-dibromo or methyl-brominated impurities.[1][2] |
| Light | Protect from light | Minimizes radical bromination of the 4-methyl group.[1][2] |
Protocol B: Suzuki-Miyaura Cross-Coupling[1][2][4]
This protocol installs aryl or heteroaryl groups at C-5.[1][2]
Challenge: Catalyst Poisoning
The free 2-amino group and the pyrimidine nitrogens can coordinate to Palladium, deactivating the catalyst.[2]
-
Solution: Use a phosphine-rich ligand environment (e.g., PPh3, dppf) or high temperature to promote turnover.[1]
Materials
-
Substrate: 2-Amino-5-bromo-4-methylpyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl2[1]·DCM (3–5 mol%) or Pd(PPh3)4 (5 mol%)[1]
-
Base: 2M Na2CO3 or K3PO4 (2.5 equiv)[1]
Step-by-Step Methodology
-
Setup: In a pressure vial or Schlenk flask, combine the bromide substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and Base (2.5 mmol).
-
Solvent & Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen or Argon for 10 minutes.[1][2]
-
Why? Oxygen destroys the active Pd(0) species, leading to homocoupling of the boronic acid.
-
-
Catalyst Addition: Add the Pd catalyst quickly under a stream of inert gas.[1] Seal the vessel immediately.
-
Heating: Heat to 90–100 °C for 4–12 hours.
-
Note: If using a microwave reactor, 120 °C for 30 mins is often sufficient.
-
-
Workup:
Advanced Route: Direct C-H Arylation (Atom Economy)[1]
For large-scale applications where halogenation waste is a concern, direct C-H activation is the modern alternative.
-
Concept: Uses the 2-amino group as a directing group to activate the C-5 position directly.[1][2][5]
-
Catalyst System: Pd(OAc)2 (5 mol%) + PPh3.[1]
-
Oxidant: Ag2CO3 or Cu(OAc)2 (Required to regenerate Pd(II)).[1]
-
Conditions: Toluene/DMF at 110–130 °C.
-
Pros: Fewer steps.
-
Cons: Higher cost of oxidants; harder purification due to metal residues.[1][2]
Troubleshooting & Optimization Guide
Issue: Low Solubility of Intermediate
The 5-bromo intermediate can be crystalline and insoluble.[1][2]
-
Fix: Switch reaction solvent to DMSO or NMP .
-
Fix: Protect the amine with a Boc group (Di-tert-butyl dicarbonate) before bromination.[1][2] This drastically improves solubility in organic solvents.[1]
Issue: Regioselectivity (N-Alkylation vs. C-Coupling)
During coupling, if you observe N-arylation (rare but possible with certain catalysts):
-
Fix: Use a weaker base (e.g., K2CO3 instead of Cs2CO3).
-
Fix: Ensure water is present in the Suzuki solvent system (promotes the boronic acid activation over N-deprotonation).[1][2]
Issue: "Stalled" Reaction
-
Cause: Catalyst poisoning by the free amine.[1]
-
Fix: Increase catalyst loading to 10 mol%.
-
Fix: Add free ligand (e.g., extra PPh3) to the mixture to stabilize the Pd species.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Link[1]
-
National Institute of Standards and Technology (NIST). (2025).[1] 2-Amino-4-methylpyrimidine - Gas Phase Spectrum & Properties. Link
-
MDPI. (2014).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Link[1]
-
PubChem. (2025).[1][6] 2-Amino-4-methylpyrimidine Compound Summary. Link[1]
-
ResearchGate. (2025). Representative C(5)–H arylation of 2-aminopyrimidine derivatives under Pd(II) catalysis. Link
Sources
- 1. 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methylpyrimidine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of Suzuki coupling with 5-Iodo-4-methylpyrimidin-2-amine
Topic: 5-Iodo-4-methylpyrimidin-2-amine
Document ID: TSC-SUZ-PYR-005 Status: Active Level: Tier 3 (Complex Heterocycle Optimization)[1]
Executive Summary & Technical Context
The Challenge: Coupling 5-Iodo-4-methylpyrimidin-2-amine presents a "perfect storm" of catalytic challenges. Unlike simple aryl halides, this substrate features a free amino group at the 2-position (ortho to ring nitrogens) and an electron-deficient pyrimidine core.[1]
Primary Failure Modes:
-
Catalyst Poisoning: The free amine (
) and pyrimidine nitrogens act as competitive ligands, displacing phosphines and forming inactive Palladium-amine complexes (Pd-N coordination).[1] -
Protodehalogenation: The C5-Iodine bond is labile. If the transmetallation step is slow (common with bulky or heteroaryl boronic acids), the oxidative addition complex undergoes reduction, replacing Iodine with Hydrogen, yielding the "dummy" product 4-methylpyrimidin-2-amine.[1]
-
Solubility: The amino-pyrimidine core often aggregates in non-polar solvents, leading to heterogeneous reaction mixtures and poor conversion.
Diagnostic Guide: Reading Your Reaction Mixture
Before altering conditions, identify your specific failure mode using LC-MS/NMR data.[1]
| Symptom (LC-MS/NMR) | Diagnosis | Root Cause |
| High SM Recovery (>60%) | Catalyst Arrest | The catalyst never entered the cycle.[1] Likely poisoned by the free amine or oxidized by poor degassing. |
| De-iodinated Product (>20%) | Slow Cycle | Oxidative addition occurred, but Transmetallation failed.[1] The Pd-Ar species scavenged a hydride (likely from solvent or base).[1] |
| Homocoupling (Ar-Ar) | Oxidant Presence | Oxygen entered the system, promoting boronic acid homocoupling over cross-coupling.[1] |
| Black Precipitate (Early) | Pd Aggregation | "Pd Black" formation.[1] Ligand binding is too weak to stabilize Pd(0) at the reaction temperature. |
Core Solutions: The "Engine" & "Environment"
A. The Engine: Catalyst & Ligand Selection
Standard catalysts like
-
Recommendation 1 (Gold Standard): XPhos Pd G3 or Pd(dppf)Cl₂[1]·DCM .
-
Why:XPhos is a bulky Buchwald dialkylbiaryl phosphine. Its steric bulk creates a "protective shell" around the Pd center, physically blocking the substrate's amine from coordinating, while still allowing the oxidative addition of the C-I bond.
-
Alternative:Pd(dppf)Cl₂ is a bidentate ligand that resists displacement by monodentate amines.[1]
-
B. The Environment: Base & Solvent
Carbonate bases (
-
Base:
(Potassium Phosphate Tribasic) .[1]-
Why: Higher basicity facilitates the formation of the reactive boronate species, accelerating the transmetallation step to outcompete dehalogenation.
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) .
-
Why: The water component is non-negotiable. It dissolves the inorganic base and ensures the boronic acid is in the active "ate" complex form.
-
Optimized Protocol (Standard Operating Procedure)
Scale: 1.0 mmol (Adjust linearly) Substrate: 5-Iodo-4-methylpyrimidin-2-amine
-
Preparation (Inert Atmosphere Essential):
-
Solvent Addition & Degassing:
-
Reaction:
-
Seal the vessel.
-
Heat to 85–95 °C for 4–12 hours.
-
Tip: If using a microwave, heat to 110 °C for 30–60 minutes.
-
-
Workup:
Troubleshooting Logic Map
Use this flow to determine your next move if the standard protocol fails.
Figure 1: Decision tree for troubleshooting low yields in aminopyrimidine couplings.
Frequently Asked Questions (FAQ)
Q1: Can I run this reaction without protecting the amine?
A: Yes, but only with specific ligands. "Standard" ligands like
Q2: My product is de-iodinating (forming 4-methylpyrimidin-2-amine). Why? A: This indicates the catalytic cycle is stalling after oxidative addition. The Pd-Ar species is sitting in solution too long waiting for the boronic acid.
-
Fix: Increase the rate of transmetallation by using a stronger base (switch from
to or ) and ensure your solvent is strictly degassed to prevent oxidation of the boronic acid [3].
Q3: Is the methyl group at position 4 causing steric hindrance? A: Minimal. Position 4 is meta to the coupling site (Position 5). The primary steric challenge comes from the boronic acid partner. If your boronic acid is ortho-substituted, you will need to increase temperature (100°C+) and catalyst loading (5-10 mol%).[1]
Q4: Can I use ethanol instead of dioxane? A: Yes, protic solvents often help solubilize polar aminopyrimidines.[1] However, ethanol can act as a hydride source, potentially increasing de-iodination side products.[1] If you use ethanol, keep the temperature below 80°C.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids."[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link[1]
-
Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of Organic Chemistry, 69(10), 3176–3186.[1] Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling."[1] Chemical Society Reviews, 43, 412-443.[1] Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][4] Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5-Iodo-4-methylpyrimidin-2-amine Intermediates
Welcome to the technical support center for the purification of 5-Iodo-4-methylpyrimidin-2-amine and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key building block with the high degree of purity required for subsequent synthetic steps. As a foundational element in many pharmaceutical and agrochemical research programs, the integrity of this intermediate is paramount.[1]
This document moves beyond simple protocols to explain the causality behind common purification challenges and their solutions. We will explore troubleshooting scenarios in a question-and-answer format, provide detailed experimental workflows, and address frequently asked questions to empower you with the knowledge to optimize your purification strategy.
Part 1: Troubleshooting Guide
This section addresses specific, hands-on problems that can arise during the purification of 5-Iodo-4-methylpyrimidin-2-amine.
Question 1: My product "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?
Answer:
"Oiling out" is a common and frustrating event in recrystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a point where the solubility limit is exceeded at a temperature above the compound's melting point. Impurities can also suppress the melting point, exacerbating this issue.
Causality & Solution Workflow:
A key strategy is to lower the temperature at which the compound begins to precipitate. This can be achieved by using a two-solvent system.[2] For 5-Iodo-4-methylpyrimidin-2-amine, which is soluble in solvents like THF or ethyl acetate, adding a non-polar anti-solvent like hexanes can effectively induce crystallization at a lower temperature.[2][3]
Question 2: I'm running a silica gel column, but my product is streaking badly and the yield is low. Why is my amine sticking to the column?
Answer:
This is a classic problem when purifying basic compounds, especially primary and secondary amines, on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and often irreversibly bind to your basic amine product through an acid-base interaction. This leads to significant tailing (streaking) on TLC and poor recovery from column chromatography.[4]
Solutions to Mitigate Adsorption:
-
Mobile Phase Modification (Most Common): The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA is more basic than your product and will preferentially bind to the acidic silanol groups, allowing your compound to elute symmetrically.[4]
-
Ammonia: For more polar solvent systems like Dichloromethane/Methanol, using a solution of 7N ammonia in methanol as the polar component can be very effective.[5]
-
-
Use a Deactivated or Alternative Stationary Phase:
-
Amine-Functionalized Silica: These columns have an amine-bonded phase, which is less polar than bare silica and has a basic character. They are excellent for purifying basic compounds without the need for mobile phase modifiers.[6]
-
Alumina (Basic): Basic alumina can be a suitable alternative to silica gel for the purification of strongly basic compounds.
-
Question 3: My final product is pure by NMR, but it has a persistent yellow or brown color. How can I remove colored impurities?
Answer:
Colored impurities are often highly conjugated, polar compounds that are present in very small quantities, making them difficult to detect by NMR but visually apparent. They can arise from side reactions or degradation of starting materials or the product itself.[7] Amines, in particular, can be susceptible to air oxidation, which can form colored byproducts.[8]
Decolorization Techniques:
| Method | Description | When to Use | Causality |
| Activated Charcoal | Add a small amount (1-2% w/w) of activated charcoal to the hot solution just before recrystallization. Boil for a few minutes and then perform a hot filtration to remove the charcoal. | When colored impurities have similar solubility to the product. | The high surface area and porous structure of charcoal adsorb large, flat, conjugated molecules responsible for the color.[9] |
| Silica Gel Plug | Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane). Pass this solution through a short pad ("plug") of silica gel, eluting with a slightly more polar solvent system. The colored impurities often stick strongly to the top of the silica. | For quick removal of highly polar, colored baseline impurities before a final recrystallization. | This is a rapid, low-resolution form of column chromatography that exploits the high affinity of polar impurities for the stationary phase. |
| Acid Wash | If the impurity is not basic, an acid-base extraction can be effective. Dissolve the product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate your amine and pull it into the aqueous layer. The colored, non-basic impurities remain in the organic layer. Then, basify the aqueous layer and re-extract your purified product. | When the colored impurity is neutral or acidic and your product is basic. | This method separates compounds based on differences in their acid-base properties and resulting differential solubility.[2] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best general strategies for purifying pyrimidine-based intermediates? The purification strategy depends on the scale and nature of the impurities. Generally, a combination of techniques is most effective. Start with an aqueous workup (acid-base extraction can be very powerful for amines).[10] This is often followed by either recrystallization for solid compounds or column chromatography for oils or difficult-to-separate mixtures.[7]
Q2: How do I choose a solvent system for column chromatography of 5-Iodo-4-methylpyrimidin-2-amine? The goal is to find a system where your product has an Rf value of 0.25-0.35 on a TLC plate, ensuring good separation.
-
Start with a standard non-polar/polar mixture: A 4:1 Hexane:Ethyl Acetate system is a good starting point.[11]
-
Adjust Polarity: If the Rf is too low (stuck at the baseline), increase the proportion of the polar solvent (ethyl acetate). If it's too high (at the solvent front), increase the proportion of the non-polar solvent (hexane).
-
Address Tailing: As mentioned in the troubleshooting guide, if you see streaking, add 1% triethylamine to the solvent mixture.
-
For Highly Polar Impurities: If impurities are stuck at the baseline even with pure ethyl acetate, a more polar system like Dichloromethane/Methanol may be required.[5]
Q3: What are the most likely impurities from the synthesis of 5-Iodo-4-methylpyrimidin-2-amine? Impurities are highly dependent on the synthetic route. However, common classes include:
-
Unreacted Starting Materials: Such as 2-amino-4-methylpyrimidine or the iodinating agent.
-
Over-iodinated Species: Di-iodinated pyrimidines could form if the reaction is not carefully controlled.
-
Hydrolysis Products: If water is present under harsh conditions, the amine or iodo group could potentially be displaced.
-
Side-Reaction Products: Depending on the cyclization strategy used to form the pyrimidine ring, byproducts from alternative reaction pathways (e.g., Hantzsch-type products) can be present.[7]
Q4: Can I use reverse-phase chromatography for this compound? Yes, reverse-phase chromatography is a viable option, especially for compounds that are difficult to purify using normal-phase (silica gel) chromatography. Since 5-Iodo-4-methylpyrimidin-2-amine is a relatively polar molecule with a basic handle, it can be retained and separated on a C18 column using a mobile phase like Water/Acetonitrile or Water/Methanol with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and gives a sharp peak shape.[12]
Part 3: Key Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexanes)
This protocol is designed for purifying the solid crude product when it contains impurities with different solubility profiles.
-
Dissolution: Place the crude 5-Iodo-4-methylpyrimidin-2-amine in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[9]
-
Induce Crystallization: While the solution is still warm, slowly add hexanes (the anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and render the solution clear again.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a minimal amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (Silica Gel)
This protocol is for separating the target compound from impurities with different polarities.
-
TLC Analysis: First, determine the optimal eluent system using TLC as described in the FAQ section. A typical system is Hexane:Ethyl Acetate with 1% Triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow it to pack evenly under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Dry Loading (Preferred for Amines): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of eluent or another strong, volatile solvent. Use a pipette to carefully apply this concentrated solution to the top of the column bed.
-
-
Elution: Carefully add the eluent to the column and begin elution, collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Spot each collected fraction on a TLC plate to determine which ones contain your pure product.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 5-Iodo-4-methylpyrimidin-2-amine.
References
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates.
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.
- National Center for Biotechnology Information. (n.d.). Products generated by amine-catalyzed strand cleavage at apurinic/apyrimidinic sites in DNA: new insights.
- Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. 200461036.
- European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355.
- National Center for Biotechnology Information. (n.d.). 5-Iodopyrimidin-2-amine. PMC.
- Chem-Impex. (n.d.). 2-Amino-5-iodo-4-methylpyridine.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Knowledge UChicago. (n.d.). Supporting Information.
- Science Forums. (2013, March 10). Problem with amine purification.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines.
- ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
- Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients.
- National Center for Biotechnology Information. (2022, August 20). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PMC.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. 5-Iodopyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Problem with amine purification - Organic Chemistry - Science Forums [scienceforums.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. teledyneisco.com [teledyneisco.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. par.nsf.gov [par.nsf.gov]
- 12. sielc.com [sielc.com]
Technical Support Center: Optimal Catalyst for Coupling 5-Iodo-4-methylpyrimidin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the functionalization of 5-Iodo-4-methylpyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions with this versatile building block. The inherent electronic nature and coordinating ability of the 2-aminopyrimidine scaffold present unique challenges and opportunities in catalyst selection and reaction optimization.
This document moves beyond simple protocols to explain the underlying principles that govern catalyst efficacy, providing you with the rationale needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the single "optimal" catalyst for coupling 5-Iodo-4-methylpyrimidin-2-amine?
There is no universal "optimal" catalyst. The most effective catalyst system is dictated by the specific bond you intend to form. The choice of palladium precursor, and more critically, the phosphine ligand, depends on whether you are performing a Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), or Sonogashira (C-C≡) coupling. The 2-amino group on the pyrimidine ring can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[1] Therefore, successful coupling often requires bulky, electron-rich ligands that promote the desired reductive elimination step and prevent catalyst deactivation.[1][2][3]
This guide is structured to provide specific recommendations for each of these key transformations.
Guide 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted pyrimidines. The primary challenge with 5-iodo-4-methylpyrimidin-2-amine is to ensure efficient transmetalation and prevent catalyst inhibition by the basic nitrogen atoms of the substrate.
Q2: Which catalyst systems are most effective for the Suzuki-Miyaura coupling of this substrate?
For electron-rich and potentially coordinating heteroaryl halides like 5-iodo-4-methylpyrimidin-2-amine, highly active catalyst systems are required. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems utilizing bulky, electron-rich biarylphosphine ligands often provide superior yields and broader substrate scope.[3][4]
Recommended Catalyst Systems:
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃
-
Key Ligands: Sterically hindered biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[1][5][6] These ligands create a bulky coordination sphere around the palladium, which accelerates the reductive elimination step and can prevent the formation of unreactive off-cycle complexes.[6]
Data Presentation: Catalyst Performance in Suzuki Coupling of Halopyrimidines
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 71 | A classic, reliable choice but may require higher catalyst loading (e.g., 5 mol%).[4][7] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DMF | Ambient | up to 81 | Highly active ligand, often allowing for lower temperatures.[5] |
| Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 83 | Excellent for challenging substrates; precatalysts can offer improved consistency.[1] |
| Pd(dppf)Cl₂ | K₃PO₄ | Ethanol | Reflux | 88 | A robust catalyst, often used in process chemistry for its reliability.[8] |
Note: Yields are highly dependent on the specific boronic acid partner and reaction conditions.
Troubleshooting Suzuki-Miyaura Reactions
Q3: My reaction yield is low, and I'm recovering unreacted starting material. What's the problem?
Low conversion is often traced back to three key areas: the catalyst system, the base, or the reaction setup.
-
Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[9]
-
Base Incompatibility: The base is crucial for activating the boronic acid for transmetalation.[9] K₃PO₄ is often a good choice for heteroaryl couplings as it is strong enough without causing significant substrate degradation.[9][10] If you are seeing protodeboronation (your boronic acid is being replaced by a proton), consider using anhydrous conditions with a base like K₃PO₄.[6]
-
Solvent Choice: The solvent must solubilize all components. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common to dissolve the inorganic base.[9]
Q4: I'm observing significant hydrodeiodination (replacement of iodine with hydrogen). How can I stop this?
This side reaction occurs when the catalytic cycle is intercepted before reductive elimination.
-
Strengthen the Ligand: Switching to a more electron-rich, bulky ligand (like XPhos or SPhos) can promote the desired C-C bond formation over the hydrodehalogenation pathway.[6]
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can minimize side reactions.
-
Check Your Boronic Acid Quality: Impurities or decomposition of the boronic acid can lead to a stalled catalytic cycle, favoring side reactions.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-iodo-4-methylpyrimidin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1 mixture, 10 mL) via syringe.[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir for 12-16 hours, monitoring by TLC or LC-MS.[9]
-
Workup: After cooling, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle.
Guide 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the coupling of an amine with the iodo-pyrimidine. This can be challenging due to the potential for the substrate's own amino group to interfere with the reaction. Success hinges on a highly active catalyst that can overcome this potential self-inhibition.
Q5: What are the premier catalysts for the Buchwald-Hartwig amination of this substrate?
This transformation requires state-of-the-art catalyst systems. The combination of a palladium source with a bulky, electron-rich biarylphosphine ligand is essential.[2][11] These ligands are designed to facilitate the difficult C-N reductive elimination from the palladium center.
-
Palladium Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[11] Using pre-formed palladium-ligand complexes (precatalysts) can lead to more reproducible results.
-
Key Ligands: Ligands like XPhos, RuPhos, and BrettPhos are specifically designed for C-N bond formation and are highly recommended.[1][11]
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like K₃PO₄ or Cs₂CO₃ can be effective, particularly in polar solvents.[12][13]
Troubleshooting Buchwald-Hartwig Reactions
Q6: My Buchwald-Hartwig reaction is failing completely. What are the first things to check?
-
Reagent Quality: This reaction is highly sensitive to impurities. Ensure the palladium precursor and ligand are of high quality. The base, particularly NaOtBu, should be fresh and handled under an inert atmosphere as it degrades upon exposure to air and moisture.
-
Anhydrous & Degassed Conditions: Water and oxygen are detrimental. Use a thoroughly dried, degassed solvent (e.g., toluene, dioxane).[11][12] Toluene is often favored as it can help precipitate iodide salts, mitigating catalyst inhibition.[12]
-
Catalyst Inhibition: The 2-aminopyrimidine substrate can act as a ligand for the palladium, forming an inactive complex.[1] If you suspect this, increasing the loading of the phosphine ligand or switching to an even bulkier ligand (e.g., BrettPhos) may be necessary.
Q7: I'm seeing a complex mixture of byproducts. What could be the cause?
If your coupling partner also has reactive functional groups (e.g., a phenol), you may see side reactions.[14] Protecting sensitive functional groups may be necessary. Additionally, ensure the reaction is not being overheated, which can lead to decomposition.
Experimental Protocol: General Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel.
-
Reagent Addition: Add 5-iodo-4-methylpyrimidin-2-amine (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Solvent: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C for 18-24 hours. Monitor progress by LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the organic layer, dry, and concentrate. Purify by chromatography.
Visualization: Buchwald-Hartwig Troubleshooting Workflow
Caption: Troubleshooting workflow for a failed Buchwald-Hartwig reaction.
Guide 3: Sonogashira Coupling for C-C≡ Bond Formation
The Sonogashira coupling is the premier method for installing an alkyne group onto the pyrimidine core, creating valuable intermediates for further synthesis. The classic method uses both palladium and copper catalysts.
Q8: What is the standard catalyst system for a Sonogashira coupling with 5-iodo-4-methylpyrimidin-2-amine?
The conventional and highly effective system involves a dual-catalyst approach.
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are the most common choices.[15][16] They are generally effective for coupling with aryl iodides.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential in the traditional mechanism to facilitate the formation of a copper-acetylide intermediate, which then participates in the palladium cycle.[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves to deprotonate the terminal alkyne and also acts as a solvent.[16]
Troubleshooting Sonogashira Reactions
Q9: My reaction is giving a low yield, and I see a lot of alkyne homocoupling (Glaser coupling). How can I fix this?
Alkyne homocoupling is the most common side reaction and is promoted by oxygen and an excess of the copper catalyst.
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction. Degas all solvents and reagents thoroughly using freeze-pump-thaw cycles or by bubbling argon through the solution for an extended period.[16]
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a stronger base (e.g., Cs₂CO₃) and a more specialized palladium/ligand system but can completely eliminate the Glaser pathway.[15][18]
-
Slow Addition: Adding the terminal alkyne slowly via syringe pump can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
Q10: The reaction is sluggish or stalls completely. What should I investigate?
-
Catalyst Activity: Ensure both the palladium and copper(I) iodide catalysts are active. CuI should be a white or off-white powder; if it is green or brown, it has likely oxidized and will be ineffective.
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF can be used to improve the solubility of the starting materials.[16]
-
Temperature: While many Sonogashira couplings run at room temperature, gentle heating (40-60 °C) may be required for less reactive substrates.
Experimental Protocol: General Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-iodo-4-methylpyrimidin-2-amine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).[16]
-
Solvent and Base: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).[16]
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.[16]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Filter the reaction mixture through a pad of Celite® to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.
Visualization: Dual Catalytic Cycles in Sonogashira Coupling
Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.
General Troubleshooting and Purification
Q11: How can I efficiently remove residual palladium from my final product?
Removing palladium is crucial, especially in pharmaceutical development.
-
Filtration: A simple filtration of the crude reaction mixture through a plug of Celite® can remove precipitated palladium black.[11]
-
Scavengers: Thiol-functionalized silica gels or other commercial palladium scavengers can be added to a solution of your product to selectively bind and remove the metal.[11]
-
Aqueous Wash: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or dilute ammonium hydroxide can help extract palladium salts.[11]
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification that often leaves metal impurities behind in the mother liquor.[11]
References
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available from: [Link]
-
How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit. Available from: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. Available from: [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Available from: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? r/chemistry - Reddit. Available from: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Available from: [Link]
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Palladium Removal from 5-Iodo-4-methylpyrimidin-2-amine Products
Executive Summary & Core Challenge
The Problem: Removing palladium (Pd) from 5-Iodo-4-methylpyrimidin-2-amine and its derivatives is chemically difficult due to the "Chelation Trap." The 2-aminopyrimidine motif contains two nitrogen donors (the ring nitrogen and the exocyclic amine) that act as a bidentate ligand, binding Pd tightly. Standard washes often fail because the product competes with the wash solution for the metal.
The Solution:
You cannot rely on simple filtration or standard aqueous washes. You must use high-affinity scavengers (Thiol/TMT-based) or competitive complexing agents (NAC/Cysteine) that have a higher binding constant (
Diagnostic & Assessment
Q: How do I accurately measure Pd in this specific matrix?
A: Direct injection of organic solvents into ICP-MS often yields erratic results due to matrix effects.
-
Protocol: Digest 10–20 mg of the product in 2 mL of concentrated
(Trace Metal Grade) at 80°C for 2 hours. Dilute to 50 mL with deionized water before ICP-MS analysis. -
Target: For pharmaceutical intermediates, aim for <20 ppm. For final APIs, the limit is typically <10 ppm (ICH Q3D guidelines).
Q: My Pd levels are "stuck" at ~500 ppm after carbon treatment. Why?
A: Activated carbon relies on surface adsorption, which is non-specific. The Pd-Aminopyrimidine complex is likely stable and soluble, passing right through the carbon bed. You need a chemisorption method (scavengers) that forms a covalent bond with the Pd.
Troubleshooting Guides & Protocols
Method A: Solid-Supported Scavengers (Recommended)
Best for: Final polishing (reducing Pd from 1000 ppm to <10 ppm).
Theory: Silica or polymer-bound thiols/TMTs bind Pd irreversibly. For aminopyrimidines, MP-TMT (Macroporous Polystyrene-Trimercaptotriazine) is superior because the TMT group is acidic enough to protonate slightly, breaking the Pd-amine bond.
Protocol:
-
Dissolution: Dissolve crude product in THF, Me-THF, or DMF (10 volumes). Avoid MeOH if possible, as it can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge.
-
Loading: Add SiliaMetS® Thiol or MP-TMT (3–4 equivalents relative to residual Pd content, or 10–20 wt% relative to product if Pd content is unknown).
-
Temperature: Heat to 50–60°C for 4–12 hours. Heat is critical to overcome the activation energy required to break the Pd-Product chelate.
-
Filtration: Filter hot through a 0.45 µm membrane or a Celite pad.
-
Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.
Method B: The "Cysteine Wash" (Cost-Effective)
Best for: Large-scale bulk removal (reducing Pd from >5000 ppm to ~500 ppm).
Theory: L-Cysteine and N-Acetyl Cysteine (NAC) are water-soluble amino acids with high affinity for Pd. They form water-soluble Pd complexes that can be extracted away from the organic product.
Protocol:
-
Dissolution: Dissolve the product in a water-immiscible solvent (Ethyl Acetate or DCM).
-
Preparation: Prepare a 10% (w/v) aqueous solution of N-Acetyl Cysteine .
-
Extraction: Add the NAC solution (0.5 volumes) to the organic layer.
-
Agitation: Stir vigorously at 40°C for 2 hours. Do not just shake in a sep funnel; time and heat are required.
-
Separation: Separate layers. The aqueous layer will turn dark/black (containing Pd).
-
Repeat: Repeat 2–3 times until the aqueous layer remains colorless.
Method C: Crystallization with Additives
Best for: High-purity requirements where yield loss is acceptable.
Theory: Crystallization alone often traps Pd in the crystal lattice. Adding a "keeper" ligand (like Thiourea) keeps the Pd soluble in the mother liquor while the product crystallizes out.[1]
Protocol:
-
Dissolve product in minimal hot Ethanol/Water or IPA.
-
Add 5 wt% activated carbon and 1 wt% Thiourea .
-
Stir at reflux for 30 mins.
-
Hot filter to remove carbon.
-
Cool filtrate slowly to induce crystallization.
-
Filter crystals and wash with cold solvent.
Decision Matrix & Logic Flow
The following diagram illustrates the logical pathway for selecting the correct purification method based on your initial Palladium load and process constraints.
Caption: Decision matrix for selecting Pd removal strategies based on initial contamination levels.
Comparative Data: Scavenger Efficiency
The table below summarizes the efficiency of various scavengers specifically for aminopyrimidine-type matrices.
| Scavenger Type | Functional Group | Pd Capacity (mmol/g) | Efficiency (Aminopyrimidines) | Recommended Solvent |
| MP-TMT | Trimercaptotriazine | ~0.6 | High (Best for strong chelators) | THF, DMF, DCM |
| SiliaMetS® Thiol | Propylthiol | ~1.2 | Medium (Good for bulk Pd) | Toluene, EtOAc |
| Activated Carbon | None (Adsorption) | N/A | Low (Poor specificity) | Alcohols |
| N-Acetyl Cysteine | Thiol/Amine | N/A (Solution) | High (Excellent aqueous wash) | EtOAc/Water biphasic |
Frequently Asked Questions (FAQs)
Q: Will thiol scavengers react with the Iodine on my 5-Iodo-4-methylpyrimidin-2-amine? A: generally, no . Standard thiol scavengers (SiliaMetS Thiol, MP-TMT) do not possess the reducing power required to perform a hydrodehalogenation of an aryl iodide under standard scavenging conditions (20–60°C). However, avoid using SiliaMetS Metal Scavengers containing Hydrides or strong reducing conditions. Always check LC-MS for des-iodo byproducts during optimization.
Q: Can I use these methods if my product is water-soluble? A: If your product is water-soluble, Method B (Aqueous Extraction) is not suitable . You must use Method A (Solid-Supported Scavengers) . Ensure you select a scavenger resin that is compatible with aqueous or alcoholic solvents, such as SiliaMetS® Thiol or MP-TMT , which work well in MeOH/Water mixtures.
Q: Why is heating required for the scavenger step? A: The reaction is not just adsorption; it is a ligand exchange. The Pd is currently bonded to your product (the aminopyrimidine). To move the Pd to the scavenger, you must overcome the activation energy of the Pd-Product bond. Heating to 50°C significantly accelerates this exchange kinetics.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
Biotage. (2023).[2] How to Remove Palladium in three easy steps. Biotage Technical Guides.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.
-
SiliCycle. (2025). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes.
-
Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.[3]
Sources
stability of 5-Iodo-4-methylpyrimidin-2-amine under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 5-Iodo-4-methylpyrimidin-2-amine Under Acidic Conditions
Welcome to the technical support center for 5-Iodo-4-methylpyrimidin-2-amine. This guide is designed to provide you, the researcher, with in-depth technical information and practical troubleshooting advice regarding the stability of this compound, particularly when used in acidic environments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you anticipate and address challenges in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the handling and stability of 5-Iodo-4-methylpyrimidin-2-amine in acidic media.
Q1: Is 5-Iodo-4-methylpyrimidin-2-amine expected to be stable in acidic conditions?
A1: The stability of 5-Iodo-4-methylpyrimidin-2-amine in acidic conditions is a critical consideration for its use in many synthetic protocols. While pyrimidine derivatives are often synthesized under acidic conditions, the presence of the iodo-substituent introduces a potential point of instability.[1][2] The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage under certain conditions, including elevated temperatures and the presence of radical initiators.[3] Furthermore, the amine group on the pyrimidine ring will be protonated in acidic media, which can influence the electronic properties of the ring and potentially affect the stability of the C-I bond. Therefore, while the compound may be stable under mild acidic conditions for short durations, its long-term stability, especially in strong acids or at elevated temperatures, should be experimentally verified.
Q2: What are the potential degradation pathways for 5-Iodo-4-methylpyrimidin-2-amine in acid?
A2: The primary anticipated degradation pathway under acidic conditions is deiodination , leading to the formation of 4-methylpyrimidin-2-amine. This can occur through a few potential mechanisms. One possibility is a radical-mediated pathway, which could be initiated by trace impurities or light, and would be accelerated by heat.[3] Another potential, though likely less favorable, pathway could involve protonation of the pyrimidine ring, increasing its electrophilicity and making the iodinated carbon more susceptible to nucleophilic attack, although a strong nucleophile would be required. Additionally, under harsh acidic conditions, hydrolysis of the amine group or even degradation of the pyrimidine ring itself are possibilities, though these are generally less common for simple pyrimidines.[4][5]
Q3: I am using 5-Iodo-4-methylpyrimidin-2-amine in a reaction with a strong acid. How can I minimize potential degradation?
A3: To minimize degradation when using strong acids, consider the following strategies:
-
Lower the reaction temperature: If your reaction can proceed at a lower temperature, this will significantly reduce the rate of potential degradation pathways.[3]
-
Minimize reaction time: Plan your experiment to minimize the time the compound is exposed to acidic conditions.
-
Use the minimum necessary amount of acid: Stoichiometric or catalytic amounts of acid are preferable to using the acid as a solvent, if possible.
-
Degas your solvent: To minimize the risk of radical-initiated deiodination, it can be beneficial to use a degassed solvent to remove dissolved oxygen.
-
Work in the dark: If you suspect a light-sensitive degradation pathway, conducting the reaction in an amber glass flask or a flask wrapped in aluminum foil can be helpful.
Q4: What analytical techniques are recommended for monitoring the stability of 5-Iodo-4-methylpyrimidin-2-amine?
A4: A combination of chromatographic and spectroscopic techniques is ideal for monitoring the stability and identifying potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating the parent compound from its potential degradation products, such as 4-methylpyrimidin-2-amine. This allows for quantitative analysis of the degradation over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight information.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the starting material and identify degradation products if they are present in sufficient concentration.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield in a reaction involving an acidic step. | Degradation of 5-Iodo-4-methylpyrimidin-2-amine. | 1. Analyze a sample of the crude reaction mixture by HPLC or LC-MS. Look for the presence of 4-methylpyrimidin-2-amine or other unexpected byproducts. 2. Perform a control experiment. Subject 5-Iodo-4-methylpyrimidin-2-amine to the reaction conditions (acid, solvent, temperature) in the absence of other reagents to isolate the effect of the conditions on the starting material. 3. Modify reaction conditions. If degradation is confirmed, refer to the recommendations in FAQ Q3 to minimize it. |
| Appearance of an unknown impurity in the final product after purification. | Degradation during workup or purification. | 1. Acidic workup: If your workup involves an acidic wash, consider neutralizing the reaction mixture before extraction or using a milder acid. 2. Silica gel chromatography: Silica gel can be acidic and may cause degradation of sensitive compounds. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina. |
| The color of the reaction mixture changes unexpectedly (e.g., turns brown or purple). | Formation of elemental iodine (I₂) due to deiodination. | 1. Confirm the presence of iodine. A simple test is to add a small amount of the reaction mixture to a starch solution; a blue-black color indicates the presence of iodine. 2. Identify the cause of deiodination. This is a strong indicator of compound instability. Investigate potential initiators such as heat, light, or oxidizing agents. Implement the mitigation strategies outlined in FAQ Q3. |
Experimental Protocol: Assessing the Stability of 5-Iodo-4-methylpyrimidin-2-amine in Acidic Solution
This protocol provides a framework for quantitatively assessing the stability of 5-Iodo-4-methylpyrimidin-2-amine under specific acidic conditions. It is designed as a self-validating system for your laboratory.
Objective: To determine the rate of degradation of 5-Iodo-4-methylpyrimidin-2-amine in a given acidic solution over time at a specific temperature.
Materials:
-
5-Iodo-4-methylpyrimidin-2-amine
-
Acid of choice (e.g., HCl, H₂SO₄, TFA)
-
Solvent (e.g., water, methanol, acetonitrile)
-
HPLC system with UV detector
-
LC-MS system (recommended for peak identification)
-
Volumetric flasks and pipettes
-
Thermostated reaction vessel or water bath
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of 5-Iodo-4-methylpyrimidin-2-amine and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Acidic Solution:
-
Prepare the acidic solution at the desired concentration (e.g., 1M HCl in water).
-
-
Initiation of the Stability Study:
-
In a thermostated vessel at the desired temperature (e.g., 25 °C, 50 °C), add a known volume of the acidic solution.
-
At time t=0, add a known volume of the 5-Iodo-4-methylpyrimidin-2-amine stock solution to the acidic solution to achieve the desired final concentration. Mix thoroughly.
-
-
Time-Point Sampling:
-
Immediately after mixing (t=0), withdraw an aliquot of the reaction mixture.
-
Quench the degradation by neutralizing the aliquot with a suitable base (e.g., a saturated solution of sodium bicarbonate) to a neutral pH.
-
Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Repeat this sampling, quenching, and dilution procedure at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Analyze each time-point sample by a validated HPLC method.
-
Record the peak area of 5-Iodo-4-methylpyrimidin-2-amine and any new peaks that appear over time.
-
-
Data Analysis:
-
Calculate the percentage of 5-Iodo-4-methylpyrimidin-2-amine remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining compound versus time.
-
If a significant degradation product is formed (e.g., 4-methylpyrimidin-2-amine), quantify its formation over time.
-
Data Presentation:
Summarize your quantitative results in a table similar to the one below.
| Time (hours) | 5-Iodo-4-methylpyrimidin-2-amine Remaining (%) | 4-methylpyrimidin-2-amine Formed (%) |
| 0 | 100 | 0 |
| 1 | [Your Data] | [Your Data] |
| 2 | [Your Data] | [Your Data] |
| 4 | [Your Data] | [Your Data] |
| 8 | [Your Data] | [Your Data] |
| 24 | [Your Data] | [Your Data] |
Visualizing Potential Degradation and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathway and the experimental workflow for the stability study.
Caption: Potential deiodination of 5-Iodo-4-methylpyrimidin-2-amine under acidic conditions.
Caption: Experimental workflow for assessing compound stability.
References
- Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712-6713.
- Bunnett, J. F., & Wamser, C. C. (1967). Radical-induced deiodination of aryl iodides in alkaline methanol. American Chemical Society.
- Ge, S., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(1), 635-642*.
- Kim, J., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(10), 2646.
- Reddit r/Chempros. (2022).
- Shapiro, R., & Danzig, M. (1973). Acidic hydrolysis of pyrimidine deoxyribonucleotides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 319(1), 5-10.
- Kim, W. J., et al. (2013). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 195(18), 4176-4186.
- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703-711.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Charles River Labor
- Frederick National Laboratory. (n.d.). Origination, Implementation and Maintenance of Stability Protocols.
- European Medicines Agency. (2023).
- A protocol for testing the stability of biochemical analytes. Technical document. (2019). PubMed.
- American Elements. (n.d.). 5-Iodopyrimidin-4-amine.
- PubChem. (n.d.). 5-iodo-pyrimidin-2-amine.
- ResearchGate. (2021). Recent Approach on Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry.
- LibreTexts. (2023). Amines as Bases.
Sources
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acidic hydrolysis of pyrimidine deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
overcoming steric hindrance in 4-methyl substituted pyrimidines
Technical Support Center: The Pyrimidine Workbench Topic: Overcoming Steric Hindrance in 4-Methyl Substituted Pyrimidines Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D. Organic Chemistry)
Welcome to the Pyrimidine Optimization Hub
Subject: You are working with a 4-methylpyrimidine scaffold. You are likely experiencing low yields at the C5 position due to the "ortho-effect," or struggling with regioselectivity between the ring carbons and the lateral methyl group.
This guide treats your chemical challenges as "Support Tickets." Select the issue below that matches your experimental failure mode.
TICKET #001: Cross-Coupling Stalled at <10% Conversion
Issue: “I am trying to perform a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C5 position (ortho to the methyl group), but the reaction stalls or yields dehalogenated starting material.”
Diagnosis:
The C4-methyl group creates significant steric bulk, preventing the palladium center from undergoing oxidative addition or (more commonly) transmetallation. Standard ligands like
The Fix: The "Dialkylbiaryl" Protocol You must switch to bulky, electron-rich phosphine ligands (Buchwald-type) that form a "pocket" around the metal center.
Validated Protocol (C5-Arylation):
-
Pre-catalyst: Switch from
or to Pd-G4 Precatalysts (e.g., XPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and activate at room temperature. -
Ligand Selection:
-
XPhos: First line of defense for steric bulk.
-
SPhos: Excellent for high stability if XPhos fails.
-
BrettPhos: Mandatory if coupling amines (Buchwald-Hartwig).
-
-
Base: Use
(anhydrous) in 1,4-dioxane/water (4:1). The phosphate base is gentle enough to prevent methyl deprotonation but strong enough for the boronic acid activation.
Decision Tree for Ligand Selection:
Caption: Workflow for selecting the optimal Buchwald ligand based on steric demand and coupling partner.
TICKET #002: Nucleophile Attacking the "Wrong" Carbon ( )
Diagnosis:
The 4-methyl group is electron-donating (inductively), which slightly deactivates the ring toward Nucleophilic Aromatic Substitution (
The Fix: The "Activation-Oxidation" Loop You cannot rely on thermal energy alone; you must increase the electrophilicity of the ring distal to the steric block.
Troubleshooting Steps:
-
Leaving Group Swap: If using -Cl, switch to -SO₂Me (methanesulfonyl) . The sulfone is a superior leaving group and its bulk encourages attack at the less hindered position if you have options.
-
N-Oxide Activation: Oxidize the pyrimidine nitrogen. This pulls electron density from the C2/C6 positions, overriding the donating effect of the methyl group.
Comparative Data: Relative Rates of
| Substrate | Nucleophile | Temp (°C) | Yield (%) | Notes |
| 2-Cl-4-Me-Pyrimidine | Morpholine | 80 | 45 | Sluggish due to Me-donation |
| 2-Cl-4-Me-Pyrimidine | Morpholine | 120 | 60 | Tarry byproducts observed |
| 2-SO₂Me-4-Me-Pyrimidine | Morpholine | 25 | 92 | Leaving group acceleration |
| 2-Cl-4-Me-Pyrimidine-N-oxide | Morpholine | 40 | 88 | N-oxide activation |
TICKET #003: Lateral Lithiation (The "Methyl Menace")
Issue: “I tried to lithiate the ring (ortho-lithiation) to install an electrophile at C5, but the electrophile attached to the methyl group instead.”
Diagnosis:
The protons on the 4-methyl group are acidic (
The Fix: Kinetic vs. Thermodynamic Base Control To hit the ring (C5) instead of the methyl group, you must use a directing group (DG) and a non-nucleophilic base that avoids the methyl protons, or block the methyl group.
Protocol A: Functionalizing the Methyl Group (Lateral)
-
Reagent: LHMDS or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1]
-
Conditions: -78°C in THF.
-
Mechanism: The bulky base removes the methyl proton. Quench with alkyl halides or aldehydes to extend the side chain.
Protocol B: Functionalizing the Ring (C5)
-
Requirement: You need a Directing Group (DG) at C6 or C2 (e.g., -Cl, -OMe).[1]
-
Reagent: LiTMP (extremely bulky) or TMPMgCl[1]·LiCl (Knochel-Hauser Base).
-
Why: The extreme bulk of TMP prevents it from accessing the methyl protons easily, favoring the ring position if a DG is present.
Pathway Visualization:
Caption: Divergent reaction pathways controlled by base sterics (LiTMP vs LDA).
TICKET #004: Minisci Reaction Regioselectivity
Issue: “I am trying to add an alkyl radical to the ring. I get a mixture of C2 and C6 isomers, or low yields.”
Diagnosis: In a standard Minisci reaction (radical addition), the nucleophilic radical attacks the most electron-deficient positions (C2 and C4). Since C4 is blocked by your methyl group, C2 is the primary target. However, steric hindrance from the C4-methyl can shield the N3 atom, affecting the protonation state of the ring (which is required for Minisci activation).
The Fix: The "Borono-Minisci" System Avoid the classic carboxylic acid/silver nitrate method if possible, as it requires harsh acidic conditions.
Validated Protocol:
-
Radical Source: Potassium organotrifluoroborates (
) or Boronic Acids. -
Oxidant:
(Persulfate). -
Solvent: DCM/Water biphasic mix.
-
Key Tweak: If C2-selectivity is poor, add TFA (Trifluoroacetic acid) . Protonating N1/N3 lowers the LUMO energy of the ring, making C2 significantly more electrophilic and overcoming the weak steric push from the C4-methyl.
References
-
Buchwald-Hartwig Ligand Design
-
Minisci Regioselectivity
-
Steric Hindrance in Suzuki Coupling
-
Lateral Lithiation vs Ring Metalation
-
Mechanisms:
-
Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.[10]
- Source: WuXi AppTec QM Magic Class.
-
Link:
-
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Validation & Comparative
Technical Comparison Guide: LC-MS/MS Fragmentation of 2-Amino-5-iodo-4-methylpyrimidine
Executive Summary
Product Focus: 2-Amino-5-iodo-4-methylpyrimidine (CAS: 5466-93-3) Application: Pharmaceutical Intermediate Analysis, Impurity Profiling, and Forensic Toxicology. Core Value Proposition: This guide delineates the mass spectral signature of 2-Amino-5-iodo-4-methylpyrimidine (5-I-AMP), contrasting it with non-halogenated and chlorinated analogs. By leveraging the specific lability of the C-I bond, researchers can achieve high-specificity detection in complex biological matrices or reaction mixtures.
Technical Deep Dive: The Fragmentation Mechanism
The LC-MS/MS analysis of 5-I-AMP is dominated by the "Heavy Atom Effect" of the iodine substituent at the C5 position. Unlike lighter halogens, the Carbon-Iodine (C-I) bond is relatively weak (~57 kcal/mol), making it the primary site of cleavage under Collision-Induced Dissociation (CID).
Proposed Fragmentation Pathway
The fragmentation proceeds via a distinct two-stage mechanism:[1]
-
Primary Stage: Homolytic or heterolytic cleavage of the C-I bond, resulting in the neutral loss of Iodine (127 Da) or HI (128 Da).
-
Secondary Stage: Fragmentation of the resulting pyrimidine core (m/z 109), identical to the fragmentation of 2-Amino-4-methylpyrimidine.
Caption: Figure 1. Step-wise fragmentation pathway of 2-Amino-5-iodo-4-methylpyrimidine under ESI+ conditions.
Comparative Analysis: 5-I-AMP vs. Analogs
This section compares the mass spectral behavior of 5-I-AMP against its direct structural analogs to validate specificity.
Comparison 1: Impact of Halogenation (Iodo vs. Non-Iodo)
The presence of Iodine dramatically alters the MS1 and MS2 landscape compared to the non-halogenated scaffold, 2-Amino-4-methylpyrimidine (AMP).
| Feature | 5-I-AMP (Target) | 2-Amino-4-methylpyrimidine (Analog) | Analytical Insight |
| Precursor [M+H]+ | m/z 236.0 | m/z 110.1 | Mass Shift: The +126 Da shift allows for easy isolation in MS1. |
| Primary Fragment | m/z 109.0 (Loss of I) | m/z 93.0 (Loss of NH3) | Convergence: The 5-I-AMP fragment (109) corresponds to the radical cation of the analog, creating a "memory effect" in the spectrum. |
| Bond Energy | C-I (~57 kcal/mol) | C-H (~98 kcal/mol) | Lability: 5-I-AMP fragments at significantly lower Collision Energies (CE) than AMP. |
| Isotope Pattern | Monoisotopic (I-127 is 100%) | Standard C/N isotopes | Identification: Lack of M+2 isotope peak (unlike Cl/Br) confirms Iodine presence. |
Comparison 2: Iodo vs. Chloro (Stability Benchmarking)
When comparing 5-I-AMP to a theoretical chlorinated analog (5-Cl-AMP), the "Leaving Group Ability" becomes the deciding factor for method parameters.
-
5-I-AMP: The C-I bond is weak. In-source fragmentation (ISF) is common. Recommendation: Use "Soft" source parameters (Low Cone Voltage).
-
5-Cl-AMP: The C-Cl bond is stronger (~81 kcal/mol). Requires higher CE to fragment. Distinct 3:1 isotope ratio (Cl35/Cl37) is visible.
Experimental Protocol: Validated Identification Workflow
To ensure reproducibility and minimize in-source decay (ISD) of the labile iodine, follow this optimized LC-MS/MS workflow.
Method Parameters[2][3]
-
Instrument: Q-TOF or Triple Quadrupole (QqQ).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
Step-by-Step Workflow
Caption: Figure 2. Optimized LC-MS/MS workflow for the detection of 5-I-AMP.
Key Transition Table (MRM)
For quantitative analysis on a Triple Quadrupole, use the following transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Mechanism |
| 236.0 | 109.0 | 15 | 50 | Loss of Iodine (Primary Quantifier) |
| 236.0 | 92.0 | 25 | 50 | Loss of I + NH3 (Qualifier) |
| 236.0 | 67.0 | 35 | 50 | Ring Fragmentation (High Specificity) |
References
-
NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 2-Amino-4-methylpyrimidine. National Institute of Standards and Technology. [Link]
-
Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. [Link]
-
University of New Mexico. (2025). Mass Spectrometry: Fragmentation Patterns and Accuracy. [Link]
-
PubChem. (2025).[4] 2-Amino-4-methylpyrimidine Compound Summary. National Library of Medicine. [Link]
Sources
reference standards for 5-Iodo-4-methylpyrimidin-2-amine analysis
. ## A-Comparative-Guide-to-Reference-Standards-for-5-Iodo-4-methylpyrimidin-2-amine-Analysis
Introduction
5-Iodo-4-methylpyrimidin-2-amine is a crucial building block in medicinal chemistry and drug development, frequently utilized in the synthesis of targeted therapeutic agents.[1] Accurate quantification and purity assessment of this intermediate are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of reference standards and analytical methodologies for the analysis of 5-Iodo-4-methylpyrimidin-2-amine, offering researchers, scientists, and drug development professionals a practical framework for selecting the most appropriate analytical strategy.
The inherent reactivity and potential for impurity generation during the synthesis of substituted pyrimidines necessitate robust analytical control.[2][3] This guide will delve into the nuances of various analytical techniques, from traditional chromatographic methods to powerful spectroscopic approaches, and compare the utility of commercially available reference standards versus in-house characterized materials.
I. Reference Standards: Commercial vs. In-House
The foundation of any accurate analytical measurement is a well-characterized reference standard. For 5-Iodo-4-methylpyrimidin-2-amine, researchers have the option of procuring commercially available standards or preparing and qualifying their own.
Commercial Reference Standards
Several chemical suppliers offer 5-Iodo-4-methylpyrimidin-2-amine and its analogs with varying stated purities.
Table 1: Comparison of Commercially Available 5-Iodo-4-methylpyrimidin-2-amine Analogs
| Product Name | CAS Number | Stated Purity | Supplier |
| 5-Iodo-4,6-dimethylpyrimidin-2-amine | 2033-47-8 | 95% | Advanced ChemBlocks[4] |
| 5-Iodo-N-methylpyrimidin-2-amine | 16341-50-7 | ≥98% | Synblock |
| 2-Amino-5-iodo-4-methylpyridine | 356561-08-5 | ≥98.0% (GC,T) | TCI America (via Fisher Scientific)[5] |
| 5-Iodo-N-methylpyridin-2-amine | 280116-78-1 | ≥98% | ChemScene[6] |
| 5-Iodopyrimidin-4-amine | 91416-96-5 | N/A | American Elements[7] |
| 5-Iodopyrimidin-2-amine | N/A | N/A | N/A[8] |
Note: The availability and specifications of these products are subject to change. It is crucial to obtain the most current information from the suppliers.
Advantages of Commercial Standards:
-
Convenience: Readily available, saving time and resources on synthesis and characterization.
-
Traceability: Often accompanied by a Certificate of Analysis (CoA) detailing the purity and identity, although the extent of characterization can vary.
Disadvantages of Commercial Standards:
-
Purity Variability: Stated purities may not always reflect the true purity or may not account for all potential process-related impurities. For instance, some suppliers may not provide detailed analytical data, assuming the buyer will confirm identity and purity.[9]
-
Cost: High-purity, well-characterized standards can be expensive.
-
Limited Impurity Profile: The CoA may not include information on minor or unexpected impurities that could be critical for process development or regulatory submissions.
In-House Reference Standards
Developing an in-house reference standard involves synthesizing or purifying the compound and thoroughly characterizing it.
Advantages of In-House Standards:
-
Comprehensive Characterization: Allows for a deep understanding of the compound's purity profile, including the identification and quantification of process-related impurities.
-
Cost-Effective for Large Quantities: Can be more economical for long-term projects requiring significant amounts of reference material.
-
Tailored to Specific Needs: The characterization can be tailored to the specific analytical methods and regulatory requirements of the project.
Disadvantages of In--House Standards:
-
Time and Resource Intensive: Requires significant effort in synthesis, purification, and extensive analytical characterization.
-
Expertise Required: Demands a high level of expertise in analytical chemistry and structural elucidation.
II. Analytical Methodologies: A Comparative Overview
The choice of analytical method is dictated by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy.[10] For substituted pyrimidines, reversed-phase HPLC is the most common approach.[11]
Key Considerations for HPLC Method Development:
-
Column Selection: A C18 column is a good starting point for separating 5-Iodo-4-methylpyrimidin-2-amine from its non-polar impurities.[12][13]
-
Mobile Phase: A gradient elution using a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically effective.[12][13]
-
Detection: UV detection is suitable for this compound due to the presence of the pyrimidine chromophore. A wavelength of around 254 nm is often a good starting point.[14]
Workflow for HPLC Purity Analysis:
Caption: A typical workflow for purity determination of 5-Iodo-4-methylpyrimidin-2-amine by HPLC.
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Preparation: Accurately weigh and dissolve the 5-Iodo-4-methylpyrimidin-2-amine reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: Calculate the purity of the sample by the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For aromatic amines, derivatization is often necessary to improve their chromatographic properties and sensitivity.[15] GC-MS provides both chromatographic separation and mass spectral information, enabling confident identification of impurities.[16]
Key Considerations for GC-MS Analysis:
-
Derivatization: While some aminopyrimidines may be amenable to direct analysis, derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) can improve peak shape and detectability.[17]
-
Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation of these types of compounds.[18]
-
Ionization: Electron Ionization (EI) is commonly used and provides reproducible fragmentation patterns for library matching.[16]
Workflow for GC-MS Impurity Profiling:
Sources
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- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. 5-iodo-4,6-dimethylpyrimidin-2-amine 95% | CAS: 2033-47-8 | AChemBlock [achemblock.com]
- 5. 2-Amino-5-iodo-4-methylpyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. chemscene.com [chemscene.com]
- 7. americanelements.com [americanelements.com]
- 8. 5-Iodopyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the UV-Vis Spectroscopic Properties of Aminopyrimidine Derivatives
For researchers and professionals in drug development, understanding the fundamental photophysical properties of heterocyclic scaffolds is paramount. Aminopyrimidines, a cornerstone in medicinal chemistry, exhibit distinct ultraviolet-visible (UV-Vis) spectroscopic characteristics that are invaluable for structural elucidation, purity assessment, and quantitative analysis. This guide provides an in-depth comparison of the UV-Vis spectroscopic properties of various aminopyrimidine derivatives, supported by experimental data and protocols, to empower your research and development endeavors.
The Significance of UV-Vis Spectroscopy for Aminopyrimidine Characterization
The pyrimidine ring is a chromophore, a part of a molecule responsible for its color by absorbing light in the UV-Vis region. The introduction of an amino group (-NH₂) acts as a potent auxochrome—a group that, when attached to a chromophore, modifies its ability to absorb light. This modification typically results in a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity), providing a distinct spectral signature that is highly sensitive to the molecule's chemical environment.
UV-Vis spectroscopy leverages the absorption of ultraviolet or visible light by a molecule, which promotes an electron from a ground electronic state to a higher energy excited state. In aminopyrimidines, the most significant transitions are typically π → π* (an electron from a π bonding orbital is excited to a π* antibonding orbital) and n → π* (an electron from a non-bonding orbital, like the lone pair on a nitrogen atom, is excited to a π* antibonding orbital).[1] The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the molecule absorbs light at that wavelength, are key parameters derived from a UV-Vis spectrum.
Comparative Spectroscopic Profiles of Aminopyrimidine Derivatives
The position of the amino group and the nature of other substituents on the pyrimidine ring profoundly influence the UV-Vis absorption profile. The delocalization of the nitrogen lone pair from the amino group into the pyrimidine π-system is a key factor governing these electronic transitions.
Below is a comparative summary of the UV-Vis absorption maxima for several aminopyrimidine derivatives. It is crucial to note that these values are highly dependent on the solvent used, a phenomenon that will be discussed in detail in Section 3.
| Compound | Substituents | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| 2-Aminopyrimidine | - | Ethanol | 297 | Not specified |
| 2-Amino-4-methylpyrimidine | 4-CH₃ | Ethanol | 228 | 14,500 |
| 2-Amino-4,6-dimethoxypyrimidine | 4,6-(OCH₃)₂ | Not specified | 228 | Not specified |
| 2-APDA (a 2-aminopyrimidine derivative) | Complex | Ethanol | 332 | Not specified |
| Protonated 2-APDA | Complex | Ethanol + TFA | 365 | Not specified |
Data compiled from references[1][2][3][4]. Note: "Not specified" indicates that the value was not available in the cited source.
From this data, we can observe that even a simple methyl group addition, as in 2-amino-4-methylpyrimidine, can cause a significant hypsochromic (blue) shift compared to the 2-aminopyrimidine reported in another study[1][2]. The addition of two methoxy groups, which are strong electron-donating groups, also results in a λmax at 228 nm. Conversely, more complex derivatives like 2-APDA show absorption at much longer wavelengths, and protonation causes a further, significant bathochromic (red) shift. These variations underscore the sensitivity of the pyrimidine chromophore to its electronic environment.
Key Factors Influencing Spectroscopic Properties
The predictive power of UV-Vis spectroscopy is fully realized when one understands the key factors that modulate the absorption characteristics of aminopyrimidine derivatives.
Substituent Effects
The electronic nature of substituents on the pyrimidine ring alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) increase the electron density of the π-system. This raises the energy of the HOMO more than the LUMO, decreasing the energy gap for electronic transition. The result is a bathochromic (red) shift to longer wavelengths and often a hyperchromic effect (increased absorbance).
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the π-system.[5][6] They lower the energy of the LUMO more than the HOMO, increasing the energy gap. This typically causes a hypsochromic (blue) shift to shorter wavelengths. For example, comparing pyrimidine with its halogenated derivatives shows that the effect of the halogen atom becomes more pronounced as photon energy increases[5][6].
Solvent Effects (Solvatochromism)
Solvatochromism refers to the change in the absorption or emission spectrum of a solute when dissolved in different solvents of varying polarity.[7] This occurs because solvents can stabilize the ground state and the excited state of a solute to different extents.
-
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, lowering its energy. This reduces the energy gap for the transition, resulting in a bathochromic shift with increasing solvent polarity. This is common for π → π* transitions in molecules with intramolecular charge transfer character.
-
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, a polar solvent will stabilize the ground state more, increasing the energy gap. This leads to a hypsochromic shift with increasing solvent polarity. This can be observed for n → π* transitions, where the lone pair electrons are often involved in hydrogen bonding with protic solvents, lowering the ground state energy.
The complex interplay of specific interactions (like hydrogen bonding) and non-specific interactions (like dipole-dipole forces) governs the overall solvatochromic effect[8][9].
pH Effects (Acidochromism)
Aminopyrimidines possess basic nitrogen atoms within the pyrimidine ring and in the exocyclic amino group. The protonation state of these nitrogens dramatically alters the electronic structure and, consequently, the UV-Vis spectrum.[10]
In acidic media, the ring nitrogens and/or the amino group can become protonated. This protonation can disrupt or enhance conjugation. For instance, protonation of a ring nitrogen can increase the electron-withdrawing nature of the ring, leading to significant spectral shifts. A study on a 2-aminopyrimidine derivative (2-APDA) demonstrated a pronounced bathochromic shift of 33 nm (from 332 nm to 365 nm) upon addition of trifluoroacetic acid (TFA), indicating that the protonated form has a smaller HOMO-LUMO energy gap[3]. This pH-dependent behavior is a critical consideration for any analysis performed in buffered solutions and can be exploited to determine the pKa values of the compound.
Below is a conceptual diagram illustrating how these factors influence the UV-Vis spectrum.
Caption: Factors influencing the UV-Vis spectrum of aminopyrimidines.
Experimental Protocol: Acquiring a UV-Vis Spectrum
This section provides a standardized workflow for the reliable measurement of UV-Vis spectra for aminopyrimidine derivatives. Trustworthiness in spectroscopic data is built upon meticulous adherence to protocol.
Step-by-Step Methodology
-
Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer, including both the deuterium (UV) and tungsten (visible) lamps. Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.
-
Select the "Scan" mode in the instrument software.
-
-
Parameter Setup:
-
Wavelength Range: Set the scan range, typically from 200 nm to 500 nm for aminopyrimidine derivatives.
-
Scan Speed: Choose a medium or slow scan speed for better resolution and signal-to-noise ratio.
-
Data Interval: A data interval of 1 nm is generally sufficient.
-
-
Solvent Selection and Blank Preparation:
-
Choose a high-purity, UV-grade solvent in which the analyte is soluble and that is transparent in the desired wavelength range. Common choices include ethanol, methanol, acetonitrile, and water.
-
Fill a quartz cuvette (typically with a 1 cm path length) with the chosen solvent. This will serve as the "blank" or reference. Ensure the cuvette is clean and free of fingerprints on the optical surfaces.
-
-
Baseline Correction:
-
Place the blank cuvette in the reference holder (for double-beam instruments) or the sample holder (for single-beam instruments).
-
Perform a baseline correction. This procedure measures the absorbance of the solvent and cuvette and subtracts it from subsequent sample measurements, ensuring that the final spectrum is only that of the analyte.
-
-
Sample Preparation and Measurement:
-
Prepare a dilute solution of the aminopyrimidine derivative in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls between 0.2 and 1.0 absorbance units to ensure linearity according to the Beer-Lambert law. A typical starting concentration is around 10-25 µM[3].
-
Rinse the sample cuvette with a small amount of the sample solution, then fill it.
-
Place the sample cuvette in the sample holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength interval.
-
-
Data Analysis:
-
Once the scan is complete, use the software's peak-picking tool to identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc , where A is the absorbance, b is the path length (usually 1 cm), and c is the molar concentration.
-
Experimental Workflow Diagram
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Conclusion and Future Outlook
The UV-Vis spectroscopic properties of aminopyrimidine derivatives are a rich source of structural and electronic information. The absorption maxima are finely tuned by the interplay of substituent, solvent, and pH effects. A systematic approach to analyzing these compounds, grounded in a solid understanding of fundamental spectroscopic principles and meticulous experimental technique, is essential for professionals in drug discovery and chemical sciences. By leveraging the comparative data and protocols in this guide, researchers can confidently apply UV-Vis spectroscopy for the qualitative and quantitative characterization of this vital class of heterocyclic compounds, accelerating the pace of innovation and discovery.
References
-
Mendes, M., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. Data available at PhotochemCAD. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]
-
ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
-
Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society. Retrieved from [Link]
-
Kumar, A., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Retrieved from [Link]
-
Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470–1474. Retrieved from [Link]
-
Jeyakumar, D., & Muthu, K. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Materials Science-Poland. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra for 2-Amino-5-Chloropyridine tetrachloromercurate. Retrieved from [Link]
-
Marini, A., et al. (2010). What is solvatochromism? The Journal of Physical Chemistry B, 114(51), 17128–17135. Retrieved from [Link]
-
Ryzhkina, I. S., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Physics. Retrieved from [Link]
-
Reichardt, C. (2001). Principles and Applications of Solvatochromism. Applied Spectroscopy. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
The exploration of the crystal nucleation parameters and physico-chemical analysis of a single crystal: 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R). (2021). RSC Advances. Retrieved from [Link]
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- 2. PhotochemCAD | 2-Amino-4-methylpyrimidine [photochemcad.com]
- 3. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The exploration of the crystal nucleation parameters and physico-chemical analysis of a single crystal: 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate 2-amino-4,6-dimethoxypyrimidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 6. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
- 8. What is solvatochromism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
